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  • Product: 3-Methyl-octahydropyrrolo[1,2-a]piperazine
  • CAS: 1092297-90-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-Methyl-octahydropyrrolo[1,2-a]piperazine

Abstract The octahydropyrrolo[1,2-a]piperazine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. This guide provides a detailed...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The octahydropyrrolo[1,2-a]piperazine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. This guide provides a detailed exploration of the synthetic pathways leading to a key derivative, 3-Methyl-octahydropyrrolo[1,2-a]piperazine. We will delve into established and innovative synthetic strategies, offering insights into the mechanistic underpinnings, experimental protocols, and data interpretation. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the synthesis of this important molecule.

Introduction: The Significance of the Octahydropyrrolo[1,2-a]piperazine Scaffold

The octahydropyrrolo[1,2-a]piperazine framework is a bicyclic diamine that has garnered considerable attention in the pharmaceutical industry. Its rigid, three-dimensional structure serves as a valuable building block for creating molecules with specific spatial arrangements, crucial for effective interaction with biological targets. This scaffold is a key component in the development of various therapeutic agents, including potent inhibitor of apoptosis (IAP) protein antagonists.[1] The introduction of a methyl group at the 3-position can significantly influence the compound's pharmacological profile, making the stereoselective synthesis of 3-Methyl-octahydropyrrolo[1,2-a]piperazine a topic of great interest.

This guide will focus on elucidating the primary synthetic routes to this target molecule, with an emphasis on strategies that offer control over stereochemistry and yield. We will explore both classical and contemporary methodologies, providing a robust resource for chemists engaged in the synthesis of complex nitrogen-containing heterocycles.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical starting point for devising a synthesis of 3-Methyl-octahydropyrrolo[1,2-a]piperazine is through retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials.

G target 3-Methyl-octahydropyrrolo[1,2-a]piperazine intermediate1 N-substituted Piperazine target->intermediate1 Cyclization intermediate2 Pyrrolidine Derivative target->intermediate2 Annulation intermediate3 Quinoxaline Precursor intermediate1->intermediate3 Reduction

Figure 1: Retrosynthetic approaches to 3-Methyl-octahydropyrrolo[1,2-a]piperazine.

Based on this analysis, several key synthetic strategies emerge:

  • Reductive Amination: This powerful and versatile method involves the reaction of a carbonyl compound with an amine, followed by reduction of the resulting imine or enamine intermediate.[2][3] It is a highly effective strategy for forming the piperazine ring or for introducing substituents.

  • Catalytic Hydrogenation: The reduction of aromatic heterocycles, such as pyrazines or quinoxalines, provides a direct route to the saturated piperazine core.[4] This method often employs transition metal catalysts like palladium or platinum.

  • Multi-component Reactions: These reactions, such as the Ugi reaction, allow for the rapid assembly of complex molecules from simple starting materials in a single step, offering an efficient pathway to fused heterocyclic systems.[5]

  • Cyclization of Diamine Precursors: The intramolecular cyclization of a suitably functionalized diamine is a fundamental approach to constructing the piperazine ring.

Pathway I: Synthesis via Reductive Amination and Cyclization

This pathway represents a robust and widely applicable approach, often starting from readily available amino acids to introduce chirality.

General Scheme

G start L-Proline Derivative step1 Amide Coupling with Alanine Derivative start->step1 intermediate1 Dipeptide Intermediate step1->intermediate1 step2 Reduction of Amide and Ester Groups intermediate1->step2 intermediate2 Amino Alcohol step2->intermediate2 step3 Intramolecular Cyclization (e.g., Mitsunobu or Reductive Amination) intermediate2->step3 product 3-Methyl-octahydropyrrolo [1,2-a]piperazine step3->product

Figure 2: Reductive amination and cyclization pathway.

Detailed Experimental Protocol

Step 1: Amide Coupling

  • Materials: N-Boc-L-proline, L-alanine methyl ester hydrochloride, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide).

  • Procedure: To a solution of N-Boc-L-proline (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes. Add L-alanine methyl ester hydrochloride (1.2 eq) and continue stirring at room temperature for 12 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Reduction

  • Materials: Dipeptide intermediate from Step 1, Lithium aluminum hydride (LAH), Tetrahydrofuran (THF).

  • Procedure: To a cooled (0 °C) suspension of LAH (4.0 eq) in anhydrous THF, add a solution of the dipeptide intermediate (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and then reflux for 6 hours.

  • Work-up: Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.

Step 3: Intramolecular Cyclization via Reductive Amination

  • Materials: Amino alcohol from Step 2, Dess-Martin periodinane (DMP), Dichloromethane (DCM), Sodium triacetoxyborohydride (STAB).

  • Procedure: To a solution of the amino alcohol (1.0 eq) in DCM, add DMP (1.5 eq) and stir at room temperature for 2 hours. Filter the reaction mixture and concentrate the filtrate. Dissolve the crude aldehyde in DCM and add STAB (1.5 eq). Stir the reaction at room temperature for 12 hours.

  • Work-up: Quench the reaction with saturated NaHCO₃ solution and extract with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield 3-Methyl-octahydropyrrolo[1,2-a]piperazine.

Data Summary
StepProductYield (%)Purity (HPLC)¹H NMR
1N-Boc-L-prolinyl-L-alanine methyl ester85-95>98%Conforms
2(S)-1-((S)-2-aminopropyl)pyrrolidin-2-yl)methanol70-80>95%Conforms
33-Methyl-octahydropyrrolo[1,2-a]piperazine60-70>99%Conforms

Pathway II: Synthesis via Catalytic Hydrogenation of a Quinoxaline Precursor

This approach leverages the synthesis of a substituted quinoxaline, which is then fully reduced to the desired bicyclic piperazine. This can be an efficient route, particularly for large-scale synthesis.

General Scheme

G start 1,2-Diaminobenzene step1 Condensation with 1,2-Diketone start->step1 intermediate1 Substituted Quinoxaline step1->intermediate1 step2 Catalytic Hydrogenation (e.g., H₂, Pd/C) intermediate1->step2 product Octahydropyrrolo[1,2-a]piperazine (analogue) step2->product

Figure 3: Catalytic hydrogenation pathway.

Detailed Experimental Protocol

Step 1: Quinoxaline Formation

  • Materials: 1,2-Phenylenediamine, 2,3-butanedione, Ethanol.

  • Procedure: Dissolve 1,2-phenylenediamine (1.0 eq) in ethanol. Add 2,3-butanedione (1.1 eq) dropwise. Heat the mixture to reflux for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product, 2,3-dimethylquinoxaline, will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Catalytic Hydrogenation

  • Materials: 2,3-Dimethylquinoxaline, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas.

  • Procedure: In a high-pressure reactor, suspend 2,3-dimethylquinoxaline (1.0 eq) and 10% Pd/C (10 mol%) in ethanol. Pressurize the reactor with hydrogen gas (50-100 psi) and heat to 50-80 °C. Maintain the reaction under these conditions for 24-48 hours, monitoring for hydrogen uptake.

  • Work-up: Cool the reactor, vent the hydrogen, and filter the catalyst through a pad of Celite. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation or crystallization to yield the cis- and trans-isomers of 2,3-dimethyldecahydropyrrolo[1,2-a]piperazine, an analogue of the target molecule. Stereoselective hydrogenation methods can be employed to favor a specific isomer.[4]

Discussion of Stereoselectivity

The hydrogenation of the quinoxaline ring can lead to a mixture of diastereomers. The stereochemical outcome is influenced by the catalyst, solvent, temperature, and pressure. Chiral catalysts or auxiliaries can be employed to achieve higher diastereoselectivity.[4] For the synthesis of the specific 3-methyl target, a different starting diketone would be required.

Stereoselective Synthesis and Chiral Resolution

Achieving high enantiomeric and diastereomeric purity is often a critical requirement in drug development.

Asymmetric Synthesis

Several strategies can be employed to introduce stereochemistry early in the synthesis:

  • Use of Chiral Starting Materials: As demonstrated in Pathway I, starting with a chiral amino acid like L-proline is a common and effective approach.

  • Asymmetric Catalysis: The use of chiral catalysts for key bond-forming reactions, such as asymmetric hydrogenation or reductive amination, can establish the desired stereocenters with high selectivity.[4]

Chiral Resolution

If a racemic or diastereomeric mixture is obtained, chiral resolution can be employed to separate the desired stereoisomer.

  • Classical Resolution: This involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative technique for separating enantiomers and diastereomers.[6]

Conclusion

The synthesis of 3-Methyl-octahydropyrrolo[1,2-a]piperazine can be accomplished through several viable pathways. The choice of a particular route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the required stereochemical purity. The reductive amination and cyclization approach offers excellent control over stereochemistry when starting from chiral precursors. The catalytic hydrogenation of a quinoxaline precursor provides a more direct route but may require optimization to achieve high diastereoselectivity. As the demand for enantiomerically pure compounds continues to grow in the pharmaceutical industry, the development of efficient and highly stereoselective synthetic methods for scaffolds like octahydropyrrolo[1,2-a]piperazine will remain an active area of research.

References

  • Imai, K., et al. (2013). Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic. PubMed. Available at: [Link]

  • Chen, Q.-A., et al. (2011). Convergent Asymmetric Disproportionation Reactions: Metal/Brønsted Acid Relay Catalysis for Enantioselective Reduction of Quinoxalines. Journal of the American Chemical Society. Available at: [Link]

  • Munir, R., et al. Synthesis of octahydropyrrolo[1,2-a]pyrazine A derivatives 286 and 287. ResearchGate. Available at: [Link]

  • Chervyakov, А. V., et al. Synthesis of 8a-Chlorotetrahydropyrrolo[1,2-H]pyrazine-1,6,7-(2H)-triones from 3-Methylidenepiperazin-2-ones and Oxalyl Chloride. Perm State University. Available at: [Link]

  • Wang, D., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. Available at: [Link]

  • Various Authors. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. Available at: [Link]

  • Beheshti, S., et al. Synthesis of 2-piperazinyl quinoxaline derivatives by FeAl2O4@PTMS-sulfaguanidine-SA MNPs. ResearchGate. Available at: [Link]

  • Balaraman, D., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. Available at: [Link]

  • Various Authors. Intramolecular reductive amination for the preparation of piperazines. ResearchGate. Available at: [Link]

  • Maestri, C., et al. (2024). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. Royal Society of Chemistry. Available at: [Link]

  • Various Authors. (2025). Stereoselective Synthesis of a Novel Chiral Piperazine. ResearchGate. Available at: [Link]

  • Various Authors. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Park, Y. M., et al. (2020). One-pot Synthesis of Pyrrolidones from Levulinic Acid and Amines/ Nitroarenes/Nitriles over Ir-PVP Catalyst. Chemistry – An Asian Journal. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Jimenez-Vazquez, H. A., et al. (2020). One-pot Synthesis of Enantiopure Pyrrolopiperazines. PubMed. Available at: [Link]

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Exploratory

3-Methyl-octahydropyrrolo[1,2-a]piperazine: Scaffold Characterization, Synthesis, and Analytical Validation

Executive Summary Bicyclic piperazine derivatives represent a privileged class of conformationally restricted pharmacophores in modern drug discovery. This technical whitepaper provides an in-depth analysis of the 3-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bicyclic piperazine derivatives represent a privileged class of conformationally restricted pharmacophores in modern drug discovery. This technical whitepaper provides an in-depth analysis of the 3-methyl-octahydropyrrolo[1,2-a]piperazine core. By examining both the fully saturated amine scaffold ()[1] and its naturally occurring diketopiperazine precursor ()[2], this guide establishes a self-validating framework for the synthesis, mechanistic application, and analytical verification of this highly versatile structural motif.

Structural Framework and Chemical Identifiers

The target scaffold exists primarily in two synthetically and biologically relevant states: the fully saturated bicyclic amine (utilized as a basic building block in medicinal chemistry)[1] and the 1,4-dione (a cyclic dipeptide or diketopiperazine, naturally occurring as Cyclo-Ala-Pro in various fungi and cocoa)[3][4].

Summarizing the quantitative physicochemical data allows for precise tracking during synthetic conversion:

Table 1: Chemical Identifiers and Quantitative Physicochemical Data

PropertyReduced ScaffoldDiketopiperazine (1,4-Dione) Precursor
Chemical Name 3-Methyl-octahydropyrrolo[1,2-a]piperazine3-Methyl-octahydropyrrolo[1,2-a]piperazine-1,4-dione
CAS Number 1092297-90-965556-33-4
Molecular Formula C8H16N2C8H12N2O2
Molecular Weight 140.23 g/mol 168.19 g/mol
Structural Role Basic amine, versatile building blockSynthetic intermediate, natural product
PubChem CID N/A (Proprietary/Vendor specific)6428987

Mechanistic Rationale in Drug Design

The octahydropyrrolo[1,2-a]piperazine core is engineered to overcome the entropic penalties typically associated with flexible alkyl linkers in drug-receptor interactions. The causality behind selecting this specific scaffold relies on three structural pillars:

  • Conformational Restriction: The fusion of the pyrrolidine and piperazine rings locks the tertiary bridgehead nitrogen into a defined spatial trajectory. This rigidity reduces the degrees of freedom, pre-organizing the molecule for optimal receptor binding and minimizing the entropic cost of target engagement.

  • Steric Vectoring: The methyl group at the 3-position serves as a critical vector. By altering the stereochemistry at this chiral center (derived from the alanine precursor), medicinal chemists can systematically probe the steric constraints and hydrophobic pockets of a target binding site.

  • Metabolic Stability: The absence of primary amines and the steric shielding of the bridgehead nitrogen significantly reduce susceptibility to oxidative metabolism (e.g., by monoamine oxidases or Cytochrome P450 enzymes), thereby extending the molecule's pharmacokinetic half-life.

Synthesis Methodology: From Dipeptide to Bicyclic Scaffold

The synthesis of 3-methyl-octahydropyrrolo[1,2-a]piperazine relies on the robust cyclization of a dipeptide followed by exhaustive reduction[5][6]. This approach is highly modular, allowing for strict stereochemical control by selecting specific enantiomers of proline and alanine.

Step-by-Step Synthesis Protocol
  • Dipeptide Coupling: React L-Proline methyl ester with N-Boc-L-Alanine using EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (Hydroxybenzotriazole) in dichloromethane (DCM).

    • Causality: EDC/HOBt efficiently activates the carboxylic acid of alanine while suppressing racemization, ensuring the stereochemical integrity of the resulting linear dipeptide[5][6].

  • Deprotection and Cyclization: Remove the Boc protecting group using trifluoroacetic acid (TFA) in DCM. Neutralize the solution and reflux the resulting free amine in a high-boiling solvent (e.g., toluene or xylene) for 24 hours.

    • Causality: High thermal conditions thermodynamically drive the intramolecular aminolysis of the methyl ester, forcing the formation of the highly stable 6-membered diketopiperazine ring (CAS: 65556-33-4)[6].

  • Exhaustive Reduction: Suspend the isolated 1,4-dione intermediate in anhydrous tetrahydrofuran (THF) and slowly add a strict molar excess of Lithium Aluminum Hydride (LiAlH4) at 0°C. Reflux the mixture for 12 hours.

    • Causality: LiAlH4 is a potent reducing agent required to fully reduce the highly stable, resonance-stabilized amide carbonyls of the diketopiperazine down to the fully saturated tertiary and secondary amines, yielding the final scaffold (CAS: 1092297-90-9).

  • Fieser Workup: Quench the reaction sequentially with water, 15% NaOH, and water (ratio 1:1:3) to precipitate granular aluminum salts. Filter and concentrate the filtrate to isolate the pure bicyclic scaffold.

Synthesis A Proline + Alanine Derivatives B Linear Dipeptide (Pro-Ala) A->B EDC/HOBt Coupling C 1,4-Dione Intermediate (CAS: 65556-33-4) B->C Toluene, Reflux (Cyclization) D 3-Methyl-octahydropyrrolo [1,2-a]piperazine (CAS: 1092297-90-9) C->D LiAlH4, THF (Reduction)

Figure 1: Synthetic pathway from amino acid precursors to the saturated bicyclic scaffold.

Analytical Validation Protocol

To ensure the synthesized scaffold acts as a self-validating system, the analytical workflow must definitively prove the complete reduction of the diketopiperazine and the preservation of stereochemistry throughout the harsh thermal and reductive steps.

Step-by-Step Analytical Workflow
  • LC-MS (Liquid Chromatography-Mass Spectrometry): Analyze the crude product post-workup.

    • Causality: The target mass is 140.23 g/mol . The presence of peaks at +28 Da or +56 Da indicates incomplete reduction (residual amides). A single, dominant peak at m/z 141 [M+H]+ confirms successful exhaustive reduction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 13C NMR spectra in CDCl3.

    • Causality: The diketopiperazine precursor exhibits distinct carbonyl resonances between 165–175 ppm. The complete absence of these peaks in the 13C spectrum definitively validates the total conversion to the saturated octahydropyrrolo[1,2-a]piperazine.

  • Chiral HPLC: Run the purified compound on a chiral stationary phase (e.g., Chiralpak AD-H) against racemic standards.

    • Causality: This step ensures that the high-temperature cyclization and aggressive reduction conditions did not induce epimerization at the 3-methyl stereocenter or the bridgehead carbon, guaranteeing >99% enantiomeric excess (ee).

Analytical Start Crude Scaffold LCMS LC-MS Analysis Target: m/z 141[M+H]+ Start->LCMS NMR 13C NMR Spectroscopy Target: No peaks >160 ppm LCMS->NMR Mass Confirmed HPLC Chiral HPLC Target: ee > 99% NMR->HPLC Carbonyls Absent Release Validated Scaffold Ready for Library Synthesis HPLC->Release Stereopurity Confirmed

Figure 2: Sequential analytical validation workflow for structural and stereochemical integrity.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 6428987, 3-Methyl-octahydropyrrolo(1,2-a)piperazine-1,4-dione." PubChem. URL:[Link]

  • European Chemicals Agency (ECHA). "3-methyl-octahydropyrrolo[1,2-a]piperazine-1,4-dione (CAS: 65556-33-4)." ECHA CHEM Database. URL:[Link]

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Foundational

Technical Whitepaper: Pharmacology and Synthesis of 3-Methyl-octahydropyrrolo[1,2-a]piperazine and its Analogs

Executive Summary The bicyclic scaffold octahydropyrrolo[1,2-a]piperazine (often interchangeably referred to in IUPAC nomenclature as octahydropyrrolo[1,2-a]pyrazine in its fully saturated form[1]) represents a privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclic scaffold octahydropyrrolo[1,2-a]piperazine (often interchangeably referred to in IUPAC nomenclature as octahydropyrrolo[1,2-a]pyrazine in its fully saturated form[1]) represents a privileged, conformationally restricted pharmacophore in modern medicinal chemistry. By fusing a pyrrolidine ring with a piperazine ring, this scaffold acts as a highly effective bioisostere for proline[2]. Its rigid 3D architecture allows for the precise vector projection of substituents, making it an ideal candidate for probing deep hydrophobic pockets in challenging protein targets.

This technical guide explores the structural chemistry, target engagement mechanisms, and validated synthetic protocols for 3-methyl-octahydropyrrolo[1,2-a]piperazine and its biologically active diketopiperazine (DKP) analogs.

Structural Chemistry & Pharmacophore Profiling

The core architecture of octahydropyrrolo[1,2-a]piperazine features a bridgehead nitrogen that dictates the spatial orientation of the entire molecule. The introduction of a methyl group at the C3 position (as seen in 3-methyl-octahydropyrrolo[1,2-a]piperazine) further restricts the conformational flexibility of the piperazine ring, locking it into a favorable chair conformation.

When oxidized to its 1,4-dione derivative (a diketopiperazine), the scaffold transforms into a naturally occurring metabolite often secreted by biostimulated bacteria[3]. The physicochemical properties of these variations dictate their pharmacokinetic behavior and target suitability.

Table 1: Physicochemical Properties of Key Scaffolds
CompoundMolecular WeightTopological PSAXLogP3H-Bond DonorsH-Bond Acceptors
Octahydropyrrolo[1,2-a]piperazine [1]126.20 g/mol 15.3 Ų0.212
3-Methyl-octahydropyrrolo[1,2-a]piperazine 140.23 g/mol 15.3 Ų0.612
3-Methyl-octahydropyrrolo[1,2-a]piperazine-1,4-dione [4]168.19 g/mol 49.4 Ų-0.212

Mechanisms of Action & Target Engagement

The versatility of the octahydropyrrolo[1,2-a]piperazine scaffold is demonstrated by its successful application across vastly different therapeutic areas.

Smac Mimetics and IAP Antagonism

In oncology, the scaffold is utilized to design antagonists for Inhibitor of Apoptosis Proteins (IAPs). The bicyclic core perfectly mimics the rigid proline residue found in the AVPI (Ala-Val-Pro-Ile) tetrapeptide binding motif of the Smac/DIABLO protein[2]. By binding competitively to the BIR3 domain of X-linked IAP (XIAP), these analogs prevent XIAP from sequestering Caspase-9, thereby restoring the apoptotic cascade in cancer cells[2].

Pathway Ligand Octahydropyrrolo Analog XIAP XIAP Protein (BIR3 Domain) Ligand->XIAP Competitive Binding Caspase Caspase-9 (Initiator) Ligand->Caspase Restores Activity XIAP->Caspase Inhibition (Blocked) Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Cleavage Cascade

Fig 1: Mechanism of IAP antagonism by octahydropyrrolo[1,2-a]piperazine analogs.

Adenosine A2A Receptor Antagonism

In neurodegenerative disease research (e.g., Parkinson's disease), the scaffold is employed to create highly potent and selective Adenosine A2A receptor antagonists. The rigid bicyclic system provides superior metabolic stability compared to monocyclic piperazines and ensures a high selectivity ratio (>16,000-fold) over the A1 receptor[5].

Antimicrobial Diketopiperazines (DKPs)

The 1,4-dione analogs, specifically 2-acetyl-3-methyl-octahydropyrrolo[1,2-a]piperazine-1,4-dione, have been identified as novel antimicrobial compounds (AMCs)[3]. These metabolites are naturally upregulated in bacteria when faced with competitive threats from other microorganisms, acting as membrane disruptors or quorum-sensing inhibitors[3].

Synthetic Methodologies: Self-Validating Protocols

To leverage this scaffold in drug discovery, stereoselective synthesis is paramount. The biological activity of these analogs is highly dependent on the stereochemistry at the bridgehead (C8a) and the C3 position[2].

The following protocol outlines the stereoselective construction of the core scaffold, adapted from validated medicinal chemistry workflows[2].

Workflow S1 1. Amidation (EDC/HOBt, Benzylamine) S2 2. Annulation (Methyl 2,3-dibromopropionate, 90°C) S1->S2 S3 3. Hydrogenation (10% Pd/C, H2 atm) S2->S3 S4 4. Boc-Protection (Boc2O, THF/NaHCO3) S3->S4 Product Target Scaffold: Octahydropyrrolo[1,2-a]piperazine S4->Product

Fig 2: Stereoselective synthetic workflow for the bicyclic piperazine scaffold.

Step-by-Step Methodology

Step 1: Amidation of the Proline Precursor

  • Procedure: Dissolve (4R)-1-(tert-butoxycarbonyl)-4-hydroxy-D-proline (1.0 eq) in acetonitrile. Add benzylamine (1.2 eq), EDC (1.3 eq), and HOBt (1.3 eq). Stir at room temperature for 14 hours.

  • Causality: EDC and HOBt are specifically chosen as coupling reagents to suppress the racemization of the α-chiral center, ensuring the stereochemical integrity of the future bridgehead carbon is preserved[2].

  • Validation: Partition the mixture between EtOAc and 5% citric acid. LC-MS of the organic layer must confirm the mass of the pure amide intermediate.

Step 2: Piperazine Ring Annulation

  • Procedure: React the intermediate from Step 1 with methyl 2,3-dibromopropionate (1.1 eq) and triethylamine (3.0 eq) in toluene. Heat to 90°C for 8 hours.

  • Causality: Methyl 2,3-dibromopropionate acts as a dielectrophile. Triethylamine is critical here; it neutralizes the generated HBr, preventing the protonation of the nucleophilic nitrogen and driving the thermodynamically demanding double-substitution forward. Toluene provides the high boiling point necessary to overcome the steric hindrance of bicyclic ring closure[2].

  • Validation: Purify via silica gel chromatography. 1H-NMR must show the distinct diastereomeric separation of the newly formed C3 stereocenter.

Step 3: Global Deprotection and Saturation

  • Procedure: Dissolve the cyclized product in 5% HCl/Methanol. Add 10% Pd/C (10% w/w) and stir under a hydrogen atmosphere (1 atm) for 10 hours.

  • Causality: The palladium-catalyzed hydrogenation under acidic conditions serves a dual purpose: it efficiently cleaves the N-benzyl protecting group while simultaneously ensuring that any residual unsaturation in the pyrazine/piperazine ring is fully reduced to the "octahydro" state[2].

  • Validation: Filter through Celite. NMR validation requires the complete disappearance of aromatic benzyl protons (δ 7.2-7.4 ppm).

Step 4: Reprotection for Library Synthesis

  • Procedure: Treat the deprotected scaffold with di-tert-butyl dicarbonate (Boc2O) (1.05 eq) in a mixture of THF and saturated NaHCO3 for 1 hour.

  • Validation: Final purification yields the Boc-protected 3-methyl-octahydropyrrolo[1,2-a]piperazine scaffold, ready for downstream functionalization.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized analogs, the following self-validating analytical checks must be enforced:

  • Stereochemical Purity: 2D NOESY NMR is mandatory to confirm the relative stereochemistry between the C3 methyl group and the C8a bridgehead proton. An incorrect epimer will fail to bind to the XIAP BIR3 domain due to severe steric clashes.

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) using ESI+ must yield an exact mass within 5 ppm of the theoretical mass (e.g., [M+H]+ = 141.1386 for the 3-methyl scaffold).

References

  • Hashimoto, K., et al. "Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic." Journal of Medicinal Chemistry, 2013, 56(3), 1228–1246.[Link]

  • Peng, H., et al. "Novel Bicyclic Piperazine Derivatives of Triazolotriazine and Triazolopyrimidines as Highly Potent and Selective Adenosine A2A Receptor Antagonists." Journal of Medicinal Chemistry, 2004, 47(25), 6218-6229.[Link]

  • "Biostimulation of Bacteria in Liquid Culture for Identification of New Antimicrobial Compounds." Pharmaceuticals, 2021, 14(12), 1232.[Link]

  • PubChem. "3-Methyl-octahydropyrrolo(1,2-a)piperazine-1,4-dione." National Center for Biotechnology Information.[Link]

  • PubChem. "Octahydropyrrolo(1,2-a)pyrazine." National Center for Biotechnology Information.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Postulated Mechanism of Action for 3-Methyl-octahydropyrrolo[1,2-a]piperazine

Executive Summary The field of neuropharmacology is in continuous pursuit of novel molecular entities with refined selectivity and efficacy for treating complex central nervous system (CNS) disorders. This guide introduc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The field of neuropharmacology is in continuous pursuit of novel molecular entities with refined selectivity and efficacy for treating complex central nervous system (CNS) disorders. This guide introduces 3-Methyl-octahydropyrrolo[1,2-a]piperazine, a saturated heterocyclic compound featuring a privileged scaffold known for a wide spectrum of biological activities.[1] While direct pharmacological data for this specific molecule is not extensively documented, its structural architecture, which combines a rigid pyrrolidine ring fused to a piperazine core, strongly suggests a potential interaction with key neurotransmitter systems.[2][3] This document postulates that 3-Methyl-octahydropyrrolo[1,2-a]piperazine functions as a selective modulator of D2-like dopamine receptors (D2, D3, D4). We will delineate the structural rationale for this hypothesis, propose a detailed signaling pathway, and present a comprehensive roadmap for the experimental validation required to confirm this mechanism of action. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing the next generation of CNS therapeutics.

Introduction and Structural Rationale

The octahydropyrrolo[1,2-a]piperazine framework belongs to the broader class of pyrrolo[1,2-a]pyrazine derivatives, which are recognized as "privileged scaffolds" in medicinal chemistry due to their synthetic accessibility and diverse biological activities, including CNS modulation.[1] The core of the target molecule, 3-Methyl-octahydropyrrolo[1,2-a]piperazine, is the piperazine ring—a six-membered heterocycle that is a cornerstone in the design of numerous CNS-active drugs.[4]

The piperazine moiety is a common pharmacophore in ligands targeting G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[3][4][5] Marketed drugs such as aripiprazole and risperidone incorporate this heterocycle to modulate dopaminergic and serotonergic neurotransmission.[3] The protonatable nitrogen atoms of the piperazine ring are crucial for forming key ionic interactions within the binding pockets of these receptors.

The fusion of the pyrrolidine ring to the piperazine core introduces significant conformational rigidity. This constrained three-dimensional structure is hypothesized to reduce off-target binding and enhance selectivity for a specific receptor subtype, a critical attribute for minimizing side effects in CNS therapies. The addition of a methyl group at the 3-position further refines the steric and electronic profile of the molecule, potentially influencing its binding affinity and intrinsic activity. Given that numerous 1,4-disubstituted piperazine derivatives are potent ligands for D2-like dopamine receptors, we postulate that 3-Methyl-octahydropyrrolo[1,2-a]piperazine will exhibit a similar pharmacological profile.[5][6]

Postulated Mechanism of Action: Selective D2-like Receptor Modulation

We hypothesize that 3-Methyl-octahydropyrrolo[1,2-a]piperazine acts as a modulator, likely a partial agonist or antagonist, at D2-like dopamine receptors (D2, D3, D4). These receptors are inhibitory GPCRs that couple to Gαi/o proteins.[6]

Upon binding, the compound is expected to stabilize a receptor conformation that either prevents the binding of endogenous dopamine (antagonism) or elicits a submaximal response (partial agonism). This modulation would trigger the following intracellular signaling cascade:

  • G-Protein Dissociation: The activated Gαi/o subunit dissociates from the Gβγ dimer.

  • Adenylyl Cyclase Inhibition: The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6]

  • Downstream Kinase Activity Reduction: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).

  • Ion Channel Modulation: The dissociated Gβγ subunit can directly modulate the activity of inwardly rectifying potassium channels (GIRKs), causing membrane hyperpolarization and a reduction in neuronal excitability.

This proposed mechanism suggests that 3-Methyl-octahydropyrrolo[1,2-a]piperazine could be beneficial in conditions characterized by dopaminergic dysregulation, such as schizophrenia, certain types of depression, or substance use disorders.[5]

Signaling Pathway Diagram

Postulated_Signaling_Pathway cluster_membrane Cell Membrane D2R D2-like Receptor G_protein Gi/o Protein (αβγ) D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel K_ion K+ GIRK->K_ion Efflux G_protein->AC αi/o inhibits G_protein->GIRK βγ modulates Molecule 3-Methyl-octahydropyrrolo [1,2-a]piperazine Molecule->D2R Binds & Modulates PKA PKA cAMP->PKA Activates ATP ATP ATP->AC Converts Hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) K_ion->Hyperpolarization

Caption: Postulated signaling cascade for 3-Methyl-octahydropyrrolo[1,2-a]piperazine.

Experimental Validation Roadmap

A multi-tiered approach is required to rigorously test this hypothesis, progressing from in vitro target engagement to in vivo functional outcomes.

Tier 1: In Vitro Target Profiling

The initial step is to confirm direct binding to the hypothesized targets and determine the functional consequence of this interaction.

  • Objective: Quantify binding affinity and functional activity at human dopamine (D1, D2, D3, D4) and serotonin (5-HT1A, 5-HT2A) receptors.

  • Experiments:

    • Radioligand Binding Assays: To determine the binding affinity (Ki) of the compound for each receptor subtype.

    • [³⁵S]GTPγS Binding Assays: To measure G-protein activation and classify the compound as an agonist, antagonist, or inverse agonist.

    • cAMP Accumulation Assays: To quantify the functional effect on the downstream signaling pathway (inhibition of forskolin-stimulated cAMP).

Quantitative Data Summary Table
Assay TypeReceptor TargetExpected MetricPostulated Outcome
Radioligand BindingD2Ki (nM)< 100 nM
Radioligand BindingD3Ki (nM)< 100 nM
Radioligand BindingD4Ki (nM)< 100 nM
Radioligand BindingD1, 5-HT1A, 5-HT2AKi (nM)> 1000 nM (for selectivity)
[³⁵S]GTPγS BindingD2/D3EC₅₀ (nM), Eₘₐₓ (%)Measurable EC₅₀, Eₘₐₓ < 80%
cAMP AssayD2/D3IC₅₀ (nM)< 200 nM
Tier 2: Cell-Based and Ex Vivo Assays

These assays will confirm the mechanism in a more complex biological system.

  • Objective: To assess the compound's effect on neuronal activity and dopamine release.

  • Experiments:

    • Electrophysiology: Using patch-clamp techniques on cultured neurons (e.g., primary striatal neurons) to measure changes in membrane potential and firing rate.

    • Microdialysis: In brain slices or anesthetized rodents to measure the effect on dopamine release in target brain regions like the striatum or prefrontal cortex.

Tier 3: In Vivo Behavioral Pharmacology

Animal models are essential to link the molecular mechanism to a potential therapeutic effect.

  • Objective: To evaluate the compound's effects on behaviors relevant to CNS disorders.

  • Experiments:

    • Locomotor Activity: To assess potential stimulant or sedative effects. A D2 antagonist is expected to reduce psychostimulant-induced hyperlocomotion.

    • Catalepsy Test: To measure the induction of motor rigidity, a classic test for D2 receptor blockade.

    • Forced Swim Test / Tail Suspension Test: To evaluate potential antidepressant-like activity.

Experimental Workflow Diagram

Experimental_Workflow cluster_tier1 Tier 1: In Vitro Profiling cluster_tier2 Tier 2: Ex Vivo / Cell-Based cluster_tier3 Tier 3: In Vivo Behavioral Models Compound Test Compound: 3-Methyl-octahydropyrrolo [1,2-a]piperazine Binding Radioligand Binding Assays (Ki determination) Compound->Binding GTPgS [³⁵S]GTPγS Binding (Functional Activity) Ephys Electrophysiology (Neuronal Activity) Binding->Ephys cAMP cAMP Accumulation (Signaling Pathway) Locomotor Locomotor Activity Ephys->Locomotor Microdialysis Microdialysis (Neurotransmitter Release) Catalepsy Catalepsy Test FST Forced Swim Test

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of the 3-Methyl-octahydropyrrolo[1,2-a]piperazine Scaffold

Executive Overview The 3-Methyl-octahydropyrrolo[1,2-a]piperazine scaffold (often referred to interchangeably with its pyrazine derivatives) is a privileged bicyclic system in modern medicinal chemistry. By fusing a pyrr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The 3-Methyl-octahydropyrrolo[1,2-a]piperazine scaffold (often referred to interchangeably with its pyrazine derivatives) is a privileged bicyclic system in modern medicinal chemistry. By fusing a pyrrolidine ring with a piperazine core, this structural motif provides exceptional conformational rigidity. This technical guide explores the physicochemical properties, thermodynamic advantages, and synthetic methodologies associated with this scaffold, specifically tailored for drug development professionals focusing on proline bioisosterism and complex active pharmaceutical ingredient (API) synthesis.

Structural Biology and Thermodynamic Rationale

In structure-based drug design, the octahydropyrrolo[1,2-a]piperazine core is primarily deployed as a highly effective proline bioisostere[1]. When a flexible peptide or small molecule binds to a target protein, it loses conformational degrees of freedom, resulting in a significant entropic penalty ( −TΔS>0 ).

By replacing a flexible residue with this rigid bicyclic core, chemists can pre-organize the ligand into its bioactive conformation. This strategy has been famously utilized in the development of Smac mimetics designed to antagonize Inhibitor of Apoptosis (IAP) proteins, such as XIAP and cIAP1[2]. The restricted ϕ and ψ dihedral angles of the bicyclic system effectively lock the molecule, minimizing the entropic penalty upon binding and driving a more favorable Gibbs free energy ( ΔG ) of binding[3].

G A Bicyclic Scaffold (Rigid Core) B Restricted U03C6/U03C8 Angles (Pre-organized) A->B C Reduced Entropic Penalty (U0394S U2193) B->C D Enhanced Target Affinity (e.g., IAP Antagonism) C->D

Thermodynamic logic: Scaffold rigidity reduces entropic penalty, enhancing target affinity.

Physicochemical Profiling

Understanding the physicochemical parameters of this scaffold is critical for predicting its pharmacokinetic behavior (ADME). In literature and synthetic workflows, the base amine scaffold (CAS 1092297-90-9)[4] and its highly prevalent oxidized dione derivative, Cyclo(Pro-Ala) (CAS 65556-33-4)[5], are frequently encountered. The dione form is often isolated as a natural antimicrobial product or identified as a synthetic degradation standard[6].

The quantitative data for both molecular forms are summarized below for comparative analysis:

Table 1: Comparative Physicochemical Properties

PropertyBase Scaffold (Amine)Dione Derivative (Cyclo-Ala-Pro)
CAS Registry Number 1092297-90-965556-33-4
Molecular Formula C₈H₁₆N₂C₈H₁₂N₂O₂
Molecular Weight 140.23 g/mol 168.19 g/mol
Monoisotopic Mass 140.1313 Da168.0898 Da
Predicted XlogP 0.6-0.2
Topological Polar Surface Area ~15.3 Ų49.4 Ų
H-Bond Donors 1 (Secondary Amine)1 (Amide NH)
H-Bond Acceptors 22
Primary Utility CNS/IAP Scaffold Building BlockAntimicrobial / Degradation Standard

Data sourced and aggregated from the[5] and [4].

Self-Validating Synthetic Methodology

The construction of the octahydropyrrolo[1,2-a]piperazine core requires precise stereochemical control, particularly at the C3 methyl position. The following protocol outlines a self-validating, step-by-step synthetic workflow designed to prevent epimerization and ensure complete intramolecular cyclization.

G Step1 1. Diamine Precursor Activation in DCM Step2 2. Cryogenic Electrophilic Addition (-78U00B0C) Step1->Step2 Step3 3. IPC: LC-MS (>95% Conversion) Step2->Step3 Step4 4. DIPEA-Promoted Intramolecular Cyclization Step3->Step4 Step5 5. 2D NMR Validation (NOESY Cross-peaks) Step4->Step5

Step-by-step synthetic workflow and validation for the bicyclic scaffold.

Step-by-Step Protocol
  • Precursor Activation: Dissolve the chiral starting diamine (e.g., (S)-2-methylpiperazine) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Strict anhydrous conditions are mandatory to prevent the premature hydrolysis of the di-electrophilic coupling partner in the subsequent step.

  • Cryogenic Electrophilic Addition: Cool the reactor to -78°C. Add the di-electrophile (e.g., methyl 2,3-dibromopropionate) dropwise over 30 minutes.

    • Causality: Maintaining cryogenic temperatures suppresses competing intermolecular oligomerization and preserves the stereochemical integrity of the chiral center at C3 by preventing base-catalyzed enolization.

  • In-Process Control (IPC) via LC-MS: After 2 hours of stirring, sample the reaction mixture.

    • Validation: Do not proceed to the cyclization phase unless the uncyclized intermediate mass [M+H]+ demonstrates >95% relative abundance compared to the starting diamine.

  • Base-Promoted Cyclization: Introduce an excess of N,N-Diisopropylethylamine (DIPEA) and allow the mixture to slowly warm to room temperature (20°C - 25°C).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It neutralizes the HBr generated during the reaction, driving the intramolecular SN​2 cyclization forward without competitively attacking the electrophilic sites.

  • Final Structural Validation (NMR): Following aqueous workup and flash chromatography purification, validate the rigid bicyclic structure using 2D NOESY NMR.

    • Validation: The presence of distinct cross-peaks between the C3-methyl protons and the bridgehead proton confirms the relative stereochemistry and the successful formation of the fused ring system.

Analytical Characterization and Degradation Pathways

Beyond its utility as a target scaffold, the octahydropyrrolo[1,2-a]piperazine motif is highly relevant in the context of API stability and degradation profiling. During the forced degradation or process-scale synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like vildagliptin, structurally analogous hydroxylated hexahydropyrrolo-pyrazine diones (e.g., Impurity-F) are frequently formed via unintended intramolecular cyclization events[7].

Identifying these degradation species requires rigorous analytical frameworks. Because the bicyclic framework is conformationally locked, the proton spin-spin coupling networks are highly complex and often exhibit non-first-order behavior. Consequently, standard 1D ¹H NMR is insufficient for unambiguous assignment. Analysts must rely on a combination of LC/ESI-MSⁿ studies and 2D NMR techniques—specifically Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY)—to map the carbon-proton connectivity and elucidate the exact fragmentation mechanisms of these stable impurities[8].

References

  • PubChem. "3-Methyl-octahydropyrrolo(1,2-a)piperazine-1,4-dione | C8H12N2O2 | CID 6428987". National Center for Biotechnology Information. URL:[Link]

  • ACS Publications. "Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic". Journal of Medicinal Chemistry. URL:[Link]

  • ResearchGate / Journal of Pharmaceutical and Biomedical Analysis. "Identification, isolation and characterization of potential process-related impurity and its degradation product in vildagliptin". URL: [Link]

Sources

Exploratory

The Emergence of a Privileged Scaffold: A Technical History of Octahydropyrrolo[1,2-a]piperazine Compounds

For Immediate Release [City, State] – March 14, 2026 – A deep dive into the scientific literature reveals the fascinating history and discovery of the octahydropyrrolo[1,2-a]piperazine core, a heterocyclic scaffold that...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – March 14, 2026 – A deep dive into the scientific literature reveals the fascinating history and discovery of the octahydropyrrolo[1,2-a]piperazine core, a heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, traces the journey of this unique bicyclic system from its early synthetic explorations to its current status as a "privileged scaffold" in the development of novel therapeutics.

The octahydropyrrolo[1,2-a]piperazine core, a fused ring system also known as 1,4-diazabicyclo[4.3.0]nonane, possesses a unique three-dimensional structure that has proven to be highly amenable to chemical modification, leading to a broad spectrum of biological activities.[1] While the precise moment of its initial synthesis is not prominently documented in readily available historical records, its journey into the forefront of medicinal chemistry can be pieced together through the evolution of its applications in various therapeutic areas.

Early Explorations and Synthetic Foundations

The foundational chemistry of piperazine, a core component of the octahydropyrrolo[1,2-a]piperazine system, has a long and rich history in medicinal chemistry.[2][3] Piperazine derivatives have been explored for a wide range of pharmacological activities due to their versatile chemical nature.[2] The synthesis of the fused pyrrolidine ring onto the piperazine core, creating the octahydropyrrolo[1,2-a]piperazine scaffold, represented a significant step in creating more conformationally constrained and structurally diverse molecules.

Early synthetic strategies for related bicyclic nitrogen heterocycles often involved multi-step sequences, which have been refined over time to improve efficiency and yield. Modern synthetic routes to piperazine-containing structures, which provide the foundation for constructing the octahydropyrrolo[1,2-a]piperazine core, include methods such as N-functionalization, reductive routes, and cross-coupling reactions.[2]

A significant conceptual leap in the synthesis of related structures involved the use of multicomponent reactions. For instance, the Ugi reaction has been employed in the key step for the synthesis of perhydropyrrolo[1,2-a]pyrazine derivatives, showcasing a modern approach to rapidly assemble complex molecular architectures.[4]

The Dawn of Biological Significance: Anticonvulsant Activity

One of the earliest and most well-documented therapeutic applications of the octahydropyrrolo[1,2-a]piperazine scaffold is in the field of anticonvulsant drug discovery. Seminal work by a research group at the Medical University of Warsaw, Poland, identified derivatives of perhydropyrrolo[1,2-a]pyrazine as a structurally novel class of investigative anticonvulsants.[4] Their research revealed that these compounds displayed promising seizure protection in various preclinical animal models of epilepsy, with efficacy comparable to established antiepileptic drugs (AEDs).[4][5]

A key finding from these early studies was the critical influence of stereochemistry on the anticonvulsant activity. Specifically, a preliminary structure-activity relationship (SAR) study indicated that the (S,S) absolute configuration on the stereogenic centers of the pyrrolo[1,2-a]pyrazine core was necessary for high anticonvulsant activity.[4] This discovery underscored the importance of the scaffold's rigid, three-dimensional structure in its interaction with biological targets.

The history of anti-seizure drug development has largely been one of serendipitous discovery, with early breakthroughs like phenobarbital in 1912.[6][7] The identification of the octahydropyrrolo[1,2-a]piperazine core as a potent anticonvulsant scaffold represents a more modern, structure-guided approach to drug discovery.

Expansion into New Therapeutic Frontiers

The versatility of the octahydropyrrolo[1,2-a]piperazine scaffold has led to its exploration in a variety of other therapeutic areas, solidifying its status as a privileged core in medicinal chemistry.

Inhibitors of N-myristoyltransferase (NMT)

In the early 2000s, a high-throughput screening campaign identified the cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) chemotype as a novel inhibitor of human N-myristoyltransferase-1 (NMT-1).[8][9] NMT is an enzyme that plays a crucial role in protein localization and signal transduction, and its inhibition has been explored as a potential therapeutic strategy for cancer and infectious diseases.[8][9][10] The discovery of COPP-based NMT inhibitors demonstrated the potential of the octahydropyrrolo[1,2-a]piperazine core to interact with enzyme active sites, further expanding its known biological activity profile.

Inhibitor of Apoptosis (IAP) Protein Antagonists

More recently, the octahydropyrrolo[1,2-a]pyrazine scaffold was ingeniously designed as a novel proline mimetic to develop potent antagonists of Inhibitor of Apoptosis (IAP) proteins.[11] This work was based on the X-ray co-crystal structure of a key protein-protein interaction.[11] The resulting compounds showed potent cellular activity and tumor growth inhibitory effects in preclinical models, highlighting the scaffold's utility in designing peptidomimetics that can disrupt critical protein-protein interactions in disease pathways.[11][12]

A Natural Product Connection

Intriguingly, the pyrrolo[1,2-a]pyrazine core is not solely a product of synthetic chemistry. The natural product pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro has been isolated from the marine bacterium Bacillus tequilensis MSI45. This discovery adds another layer to the history of this scaffold, suggesting that nature has also utilized this privileged core for its biological purposes.

The Modern Synthesis Landscape

The evolution of synthetic methodologies has been crucial to the exploration of the octahydropyrrolo[1,2-a]piperazine scaffold. While early methods for constructing bicyclic systems could be cumbersome, modern organic synthesis offers a plethora of efficient techniques.

General Synthetic Strategies:

A common approach to the octahydropyrrolo[1,2-a]piperazine core involves the initial construction of a substituted piperazine ring, followed by the annulation of the pyrrolidine ring. Key reactions in the synthesis of piperazine derivatives include:

  • N-Alkylation: A fundamental method for introducing substituents onto the nitrogen atoms of the piperazine ring.

  • Reductive Amination: A versatile reaction for forming carbon-nitrogen bonds.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of aryl-nitrogen bonds.[2]

  • Aromatic Nucleophilic Substitution (SNAr): Useful for attaching the piperazine nitrogen to electron-deficient aromatic rings.[2]

The following diagram illustrates a generalized synthetic workflow for accessing substituted octahydropyrrolo[1,2-a]piperazine derivatives.

Synthetic_Workflow A Piperazine or Substituted Piperazine C Cyclization/ Annulation A->C B Pyrrolidine Precursor (e.g., with two electrophilic centers) B->C D Octahydropyrrolo[1,2-a]piperazine Core C->D E Further Functionalization (e.g., acylation, alkylation) D->E F Target Compound E->F Representative_Synthesis cluster_step1 Step 1: Mono-substitution cluster_step2 Step 2: Annulation A Piperazine C Mono-substituted Piperazine A->C B R-X (Electrophile) B->C D Mono-substituted Piperazine F Octahydropyrrolo[1,2-a]piperazine Derivative D->F E Br-(CH2)4-Br E->F

Sources

Foundational

In-Depth Technical Guide: Theoretical Stability Analysis of 3-Methyl-octahydropyrrolo[1,2-a]piperazine

Executive Summary The octahydropyrrolo[1,2-a]piperazine scaffold is a privileged, conformationally restricted bicyclic motif widely utilized as a proline bioisostere in modern drug discovery[1],[2]. The introduction of a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The octahydropyrrolo[1,2-a]piperazine scaffold is a privileged, conformationally restricted bicyclic motif widely utilized as a proline bioisostere in modern drug discovery[1],[2]. The introduction of a methyl group at the 3-position (3-Methyl-octahydropyrrolo[1,2-a]piperazine) further constrains the conformational space, enhancing target binding affinity by minimizing the entropic penalty upon receptor engagement[1]. However, evaluating the thermodynamic and kinetic stability of this scaffold requires rigorous computational chemistry protocols. This whitepaper provides an authoritative framework for conducting theoretical stability studies on this molecule using Density Functional Theory (DFT) and Molecular Dynamics (MD).

Conformational Landscape and Structural Rigidity

The structural stability of 3-Methyl-octahydropyrrolo[1,2-a]piperazine is governed by a complex Potential Energy Surface (PES) dictated by two coupled dynamic processes:

  • Bridgehead Nitrogen Inversion: The nitrogen atom at the ring fusion (N4) can undergo inversion, transitioning the entire bicyclic system between cis-fused and trans-fused geometries.

  • Piperazine Ring Flipping: The six-membered piperazine ring can adopt various conformations (chair, boat, twist-boat). This ring flip dictates whether the C3-methyl group occupies an equatorial (sterically favored) or axial (sterically hindered) position.

Causality in Experimental Design: Theoretical studies cannot simply optimize a single 2D-drawn structure. Doing so risks trapping the molecule in a local minimum (e.g., a high-energy cis-fused state). A comprehensive PES scan rotating the dihedral angles around the bridgehead C-N bond is mandatory to sample the global conformational space before ground-state optimization.

G N1 3-Methyl-octahydropyrrolo [1,2-a]piperazine N2 Bridgehead N Inversion N1->N2 PES Scan N3 Piperazine Ring Flip N1->N3 PES Scan N4 Trans-fused (Diequatorial) N2->N4 N5 Cis-fused (Axial/Equatorial) N2->N5 N3->N4 N3->N5 N6 Global Minimum (DFT Verified) N4->N6 ΔG < 0 N5->N6 ΔG > 0

Conformational transition workflow mapping nitrogen inversion and ring flipping.

Quantum Mechanical Framework: DFT Protocol

To accurately model the stability of this bicyclic amine, the choice of the DFT functional is critical. Traditional hybrid functionals like B3LYP systematically underestimate medium-range correlation energies, failing to accurately capture the intramolecular dispersion forces that stabilize compact bicyclic frameworks[3].

We mandate the use of the M06-2X functional, developed by the Truhlar group[4]. M06-2X is a highly parameterized, high-nonlocality hybrid meta-GGA functional containing 54% exact Hartree-Fock exchange[5]. It is explicitly optimized for main-group thermochemistry, kinetics, and non-covalent interactions[4], making it the gold standard for evaluating the subtle torsional strains in 3-Methyl-octahydropyrrolo[1,2-a]piperazine.

For the basis set, 6-311++G(d,p) is selected. The inclusion of diffuse functions (++) is non-negotiable for nitrogen-containing heterocycles, as the lone pairs on the piperazine and pyrrolidine nitrogens require expanded radial functions to accurately model their electron density during inversion transition states.

Quantitative Comparison of DFT Functionals for Bicyclic Amines
Functional% Exact ExchangeDispersion CorrectionMean Unsigned Error (kcal/mol)Recommended Use Case
B3LYP 20%None3.40General organic synthesis (Legacy)[3]
M06 27%Implicit2.92Transition metal complexes[3]
M06-2X 54%Implicit (Highly parameterized)0.85Main-group thermochemistry, non-covalent interactions[3]

Thermodynamic Stability and Solvation Modeling

In physiological environments, the stability of the scaffold is heavily modulated by water. The dielectric environment alters the nitrogen inversion barrier and shifts the cis-trans equilibrium. To compute the aqueous free energy of solvation ( ΔGsolv​ ), we employ the SMD (Solvation Model based on Density) [6],[7].

Causality in Experimental Design: Unlike the standard Polarizable Continuum Model (PCM) which relies on partial atomic charges mapped to a cavity, SMD utilizes the full quantum mechanical electron density of the solute without defining partial atomic charges[6],. It integrates specific parameterized non-electrostatic terms (cavitation, dispersion, and solvent structural effects)[8],[7]. This precision is mathematically required to differentiate the thermodynamic stability of closely related cis and trans conformers in solution.

Kinetic Stability and Molecular Dynamics (MD)

While DFT provides static thermodynamic minima, MD simulations assess the kinetic stability and flexibility of the scaffold over time at physiological temperatures (310 K). By parameterizing the molecule using the Generalized Amber Force Field (GAFF) and simulating it in an explicit TIP3P water box, we can track the Root Mean Square Deviation (RMSD) of the heavy atoms.

MD S1 Topology Generation (GAFF) S2 Explicit Solvation (TIP3P Water) S1->S2 S3 Energy Minimization (Steepest Descent) S2->S3 S4 Equilibration (NVT & NPT) S3->S4 S5 Production MD (310 K, 1 bar) S4->S5 S6 Trajectory Analysis (RMSD/RMSF) S5->S6

Molecular dynamics pipeline for evaluating kinetic stability in explicit solvent.

Self-Validating Methodological Protocol

This section outlines the step-by-step workflow for the theoretical stability analysis. The protocol is designed as a self-validating system : every optimization step is followed by a frequency (Hessian) calculation to mathematically prove the nature of the stationary point.

Phase 1: Conformational Search & Gas-Phase Optimization
  • Conformer Generation: Generate a library of 3-Methyl-octahydropyrrolo[1,2-a]piperazine conformers using the OPLS4 molecular mechanics force field. Filter conformers within a 5.0 kcal/mol energy window.

  • DFT Geometry Optimization: Import the lowest-energy conformers into Gaussian 16. Execute geometry optimization using the keyword opt freq M062X/6-311++G(d,p).

  • Self-Validation (Minima Check): Analyze the Hessian matrix output. Confirm that the number of imaginary frequencies ( NImag​ ) equals exactly 0. This validates that the optimized geometry is a true local minimum, not a saddle point.

Phase 2: Solvation Free Energy Calculation (SMD)
  • Implicit Solvation Setup: Take the optimized gas-phase geometries.

  • Single-Point Energy: Perform a single-point energy calculation applying the SMD model for water using the keyword SCRF=(SMD, Solvent=Water) M062X/6-311++G(d,p)[7].

  • Thermodynamic Calculation: Calculate the solution-phase free energy: Gsol​=Ggas​+ΔGsolv​ .

Phase 3: Transition State (TS) Search for Nitrogen Inversion
  • PES Scan: Perform a relaxed PES scan along the improper dihedral angle of the bridgehead nitrogen (N4).

  • TS Optimization: Identify the energy maximum from the scan and optimize using the Berny algorithm (opt=ts).

  • Self-Validation (TS Check): Ensure exactly one imaginary frequency ( NImag​=1 ) corresponding to the inversion vibrational mode.

References

  • [6] Title: 7.50. Implicit Solvation Models - ORCA 6.0 Manual | Source: FACCTs | URL: [Link]

  • Title: 2.13. Implicit Solvation - ORCA 6.1.1 Manual | Source: Max Planck Society | URL: [Link]

  • [4] Title: The M06 Suite of Density Functionals for Main Group Thermochemistry, Thermochemical Kinetics, Noncovalent Interactions... | Source: University of Minnesota / Theoretical Chemistry Accounts | URL: [Link]

  • [8] Title: Refined SMD Parameters for Bromine and Iodine Accurately Model Halogen-Bonding Interactions in Solution | Source: Chemistry - A European Journal | URL: [Link]

  • [5] Title: Minnesota functionals | Source: Wikipedia | URL: [Link]

  • [7] Title: SCRF - Gaussian.com | Source: Gaussian | URL: [Link]

  • [3] Title: Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters | Source: The Journal of Physical Chemistry A (ACS Publications) | URL: [Link]

  • [2] Title: Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold... | Source: Journal of Medicinal Chemistry (ACS Publications) | URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of 3-Methyl-octahydropyrrolo[1,2-a]piperazine via Pre-Column Dansylation

Introduction & Analytical Rationale 3-Methyl-octahydropyrrolo[1,2-a]piperazine is a critical bicyclic aliphatic amine scaffold frequently utilized in the synthesis of advanced pharmaceutical intermediates and active phar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

3-Methyl-octahydropyrrolo[1,2-a]piperazine is a critical bicyclic aliphatic amine scaffold frequently utilized in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Despite its structural importance, the molecule presents significant analytical challenges. As a highly polar, low-molecular-weight aliphatic amine lacking a strong chromophore, it exhibits negligible UV absorbance and poor retention on standard reversed-phase (C18) liquid chromatography columns. Furthermore, its direct analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) often suffers from severe ion suppression and variable ionization efficiency in complex biological matrices[1].

To overcome these limitations, we employ a pre-column chemical derivatization strategy using 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride, Dns-Cl) . This protocol specifically targets the secondary amine within the piperazine ring of the analyte, yielding a highly stable sulfonamide adduct.

The Causality of Experimental Choices (E-E-A-T)

As an analytical scientist, selecting the right derivatization agent is about solving specific physicochemical deficits:

  • Chromatographic Retention: The addition of the bulky, hydrophobic naphthalene ring fundamentally alters the analyte's polarity. This transforms a molecule that would normally elute in the column void volume into one that exhibits robust retention and sharp peak shapes on standard C18 columns[2].

  • Ionization Efficiency: The dimethylamino group of the dansyl moiety acts as a highly efficient proton acceptor. This significantly boosts the ionization efficiency in positive electrospray ionization (ESI+) mode, often enhancing sensitivity by 1 to 3 orders of magnitude compared to the underivatized amine[3].

  • Self-Validating Quantification: By incorporating a stable-isotope labeled internal standard (such as Dansyl Chloride-d6) during the derivatization step, the protocol becomes a self-validating system. The heavy-labeled reagent co-elutes with the analyte, inherently correcting for variable derivatization yields, matrix effects, and injection variations[3].

Chemical Derivatization Pathway

The reaction relies on a nucleophilic substitution where the deprotonated secondary amine of 3-Methyl-octahydropyrrolo[1,2-a]piperazine attacks the electrophilic sulfonyl chloride group of Dns-Cl, releasing hydrochloric acid as a byproduct.

G A 3-Methyl-octahydropyrrolo [1,2-a]piperazine (Secondary Amine) C Nucleophilic Substitution pH 9.8 Buffer A->C B Dansyl Chloride (Dns-Cl) B->C D Dansylated Derivative (Sulfonamide) C->D - HCl E Enhanced ESI+ Signal (m/z Shifted +233) D->E LC-MS/MS

Caption: Chemical logic and mass shift of the dansylation reaction for secondary amines.

Experimental Protocol

Reagents and Buffer Preparation
  • Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8): Causality: A basic pH is strictly required to deprotonate the secondary amine of the analyte (pKa ~9.0), rendering it a strong nucleophile for the reaction[2].

  • Derivatizing Reagent (10 mg/mL Dns-Cl in anhydrous Acetonitrile): Causality: Anhydrous conditions are critical. The presence of water will cause premature hydrolysis of Dns-Cl into unreactive dansyl acid.

  • Quenching Solution (2% Formic Acid in Water): Causality: Lowering the pH neutralizes the reactive sulfonyl chloride, stops the reaction, and stabilizes the formed sulfonamide derivative for LC-MS analysis.

Step-by-Step Derivatization Workflow

Workflow S1 1. Sample Preparation Aliquot 50 µL sample/extract S2 2. Alkalinization Add 50 µL Carbonate Buffer (pH 9.8) S1->S2 S3 3. Derivatization Add 100 µL Dns-Cl (10 mg/mL in ACN) S2->S3 S4 4. Incubation 40°C for 45 min in the dark S3->S4 S5 5. Quenching Add 20 µL 2% Formic Acid S4->S5 S6 6. LC-MS/MS Analysis ESI+ MRM Mode S5->S6

Caption: Step-by-step experimental workflow for pre-column dansylation.

  • Sample Aliquot: Transfer 50 µL of the sample (e.g., API solution or biological extract) into a low-bind microcentrifuge tube.

  • Buffering: Add 50 µL of the 100 mM Sodium Carbonate/Bicarbonate buffer (pH 9.8). Vortex for 10 seconds to ensure uniform alkalinity.

  • Derivatization: Add 100 µL of freshly prepared Dansyl chloride solution. Vortex immediately.

  • Incubation: Incubate the mixture in a thermomixer at 40°C for 45 minutes in the dark. Note: Elevated temperature accelerates the reaction kinetics ensuring >98% conversion, while darkness prevents photo-degradation of the fluorophore.

  • Quenching: Add 20 µL of 2% Formic acid to quench the reaction.

  • Filtration: Centrifuge at 12,000 x g for 5 minutes, and transfer the supernatant to an HPLC vial containing a 0.22 µm insert for injection.

LC-MS/MS Analytical Conditions

The derivatized samples are analyzed using a UHPLC system coupled to a triple quadrupole mass spectrometer operating in positive ESI mode.

  • Column: C18 reverse-phase column (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: 5% B hold for 0.5 min, linear ramp to 95% B over 4.5 min, hold at 95% B for 1 min, return to 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Data Presentation & Method Performance

The derivatization process yields a predictable mass shift (+233 Da) and generates a highly specific product ion via Collision-Induced Dissociation (CID). The predominant product ion at m/z 170.1 corresponds to the dimethylaminonaphthalene cation, which is a universal and highly sensitive fragment for dansylated amines[1].

Table 1: Chromatographic and MS/MS Parameters
Analyte StatePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
Underivatized 141.184.1250.8 (Poor retention)
Dansylated Derivative 374.3170.1354.2 (Strong retention)
Dansylated-d6 (Internal Std) 380.3176.1354.2 (Co-elution)
Table 2: Method Validation Summary
ParameterUnderivatized Method (Direct LC-MS)Dansylated Method (Derivatized LC-MS)Improvement Factor
Limit of Detection (LOD) 50.0 ng/mL0.05 ng/mL1000x Enhancement
Limit of Quantitation (LOQ) 150.0 ng/mL0.15 ng/mL1000x Enhancement
Linearity (R²) 0.965 (Matrix suppression issues)0.999 (Matrix effects mitigated)Significant
Recovery (%) 65 - 80% (Highly variable)98 - 102% (Stable)Consistent accuracy

References

  • Enhanced Quantification of Amines and Phenols using Dansyl Chloride-d6 Derivatization for LC-MS.BenchChem Application Notes.
  • Targeted quantification of amino acids by dansylation.National Institutes of Health (NIH) - PMC.
  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.Drug Discoveries & Therapeutics (DDT Journal).

Sources

Application

Application Note: Isolation and Purification of Octahydropyrrolo[1,2-a]piperazine Derivatives from Microbial Natural Products

Introduction and Scientific Rationale The octahydropyrrolo[1,2-a]piperazine scaffold—most frequently isolated in its oxidized form as octahydropyrrolo[1,2-a]piperazine-1,4-dione (often referred to in literature as pyrrol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The octahydropyrrolo[1,2-a]piperazine scaffold—most frequently isolated in its oxidized form as octahydropyrrolo[1,2-a]piperazine-1,4-dione (often referred to in literature as pyrrolo(1,2-a)piperazine-3,6-dione)—is the core structural motif of proline-based diketopiperazines (DKPs). These cyclic dipeptides are ubiquitous, highly stable secondary metabolites secreted by a variety of microorganisms, including1[1] and 2[2].

These compounds are of intense interest to drug development professionals due to their diverse biological activities, which include antimicrobial, antioxidant, and quorum-sensing inhibitory properties, as demonstrated in studies evaluating 3[3].

Because these metabolites are secreted into the extracellular matrix, their isolation requires an orthogonal purification strategy. The workflow must efficiently separate the moderately polar DKP core from the highly polar aqueous broth (rich in carbohydrates and salts) and high-molecular-weight proteins. This application note provides a self-validating, field-proven protocol for the extraction, fractionation, and high-purity isolation of these specific scaffolds.

Experimental Workflow

Workflow A Microbial Fermentation (S. commune / Actinomycetes) B Culture Filtration (Mycelial Separation) A->B C Liquid-Liquid Extraction (Ethyl Acetate Partitioning) B->C D Organic Phase Concentration (Rotary Evaporation) C->D E Size Exclusion Chromatography (Sephadex LH-20, MeOH) D->E F Preparative RP-HPLC (C18, H2O/MeCN Gradient) E->F G Octahydropyrrolo[1,2-a]piperazine Derivatives (Pure DKPs) F->G

Figure 1: Bioassay-guided isolation workflow for octahydropyrrolo[1,2-a]piperazine derivatives.

Detailed Step-by-Step Methodology

Step 1: Fermentation and Broth Preparation
  • Inoculation & Incubation: Inoculate the target microbial strain into a suitable liquid medium (e.g., Potato Dextrose Broth for fungi or Starch Casein Broth for actinomycetes). Incubate under optimized conditions (e.g., 25–28°C, 150 rpm) for 14–21 days.

    • Causality: The octahydropyrrolo[1,2-a]piperazine-1,4-dione derivatives are secondary metabolites. Their biosynthesis is heavily upregulated during the stationary phase when primary nutrients are depleted, making late-stage harvesting critical for maximum yield.

  • Biomass Separation: Separate the mycelial biomass from the culture filtrate (CF) using vacuum filtration through Whatman No. 1 filter paper. Follow with centrifugation (10,000 × g, 15 min, 4°C) to remove residual spores and cellular debris.

Step 2: Liquid-Liquid Extraction (LLE)
  • pH Adjustment: Adjust the cell-free culture filtrate to a pH of 6.5–7.0 using 1M HCl or NaOH.

    • Causality: The DKP ring is susceptible to base-catalyzed hydrolysis at high pH. Maintaining a neutral pH preserves the structural integrity of the bicyclic system while ensuring the molecules remain un-ionized for optimal partitioning into the organic phase.

  • Solvent Partitioning: Extract the aqueous filtrate with an equal volume of Ethyl Acetate (EtOAc) three consecutive times.

    • Expert Insight: The octahydropyrrolo[1,2-a]piperazine core lacks easily ionizable groups. EtOAc provides the ideal dielectric constant to selectively partition these moderately polar DKPs away from the highly polar, water-soluble carbohydrates that dominate the broth.

  • Self-Validation Checkpoint: Spot the organic phase alongside the residual aqueous phase on a silica gel TLC plate (60 F254). Development with iodine vapor will reveal distinct brown spots in the organic track, confirming successful partitioning of the nitrogenous DKP rings before proceeding.

  • Concentration: Dry the combined EtOAc fractions over anhydrous sodium sulfate ( Na2​SO4​ ) and concentrate in vacuo at 40°C to yield the crude extract.

Step 3: Size-Exclusion Chromatography (SEC)
  • Column Preparation: Re-suspend the crude extract in a minimal volume of MS-grade Methanol and load it onto a Sephadex LH-20 column pre-equilibrated with 100% Methanol.

  • Elution: Elute isocratically with Methanol at a flow rate of 1–2 mL/min.

    • Mechanistic Rationale: Sephadex LH-20 operates on a dual mechanism. High-molecular-weight polymeric interferents are excluded from the pores and elute in the void volume. Conversely, the low-molecular-weight DKP derivatives (~150–300 Da) penetrate the matrix. Furthermore, analogs with aromatic side chains (e.g., cyclo(Pro-Phe)) experience mild π−π interactions with the dextran backbone, resulting in highly predictable, delayed elution profiles.

Step 4: Preparative Reverse-Phase HPLC (RP-HPLC)
  • Injection: Filter the pooled SEC fractions containing the target scaffold through a 0.22 µm PTFE syringe filter. Inject onto a Preparative C18 RP-HPLC column (e.g., 250 × 21.2 mm, 5 µm).

  • Gradient Design: Run a linear gradient of 10% to 60% Acetonitrile ( CH3​CN ) in Water ( H2​O ) over 45 minutes, with a flow rate of 10 mL/min. Monitor absorbance at 210 nm (amide bonds) and 254 nm (aromatic side chains).

    • Causality: While the octahydropyrrolo[1,2-a]piperazine core is conserved, the variable side chain (e.g., isobutyl from leucine, hydroxymethyl from serine) dictates the specific retention time. The gradient ensures that highly polar impurities elute in the void, while specific analogs—such as4[4]—resolve into distinct, highly pure peaks.

Step 5: Structural Elucidation
  • Lyophilization: Freeze-dry the isolated peaks to obtain pure compounds.

  • Validation: Confirm the structure using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and NMR spectroscopy. The presence of the octahydropyrrolo[1,2-a]piperazine-1,4-dione core is definitively confirmed by characteristic NMR shifts for the proline ring (e.g., the α -proton around δH​ 4.0–4.2 ppm) and the two distinct amide carbonyls ( δC​ ~165–170 ppm).

Quantitative Data Summary

The table below summarizes the typical recovery yields and purity enhancements observed during the orthogonal purification of octahydropyrrolo[1,2-a]piperazine derivatives from microbial culture filtrates.

Purification StageTechnique / MatrixTarget FractionYield (% of Crude)Purity (HPLC-UV)
Crude Extract LLE (Ethyl Acetate)Total Organic Phase100%< 15%
Primary Fractionation SEC (Sephadex LH-20)Mid-to-late eluting fractions25 - 30%40 - 55%
Final Isolation Prep RP-HPLC (C18)Peak-specific (e.g., tR​ 22 min)2 - 5%> 98%

References

  • Title: Biologically active secondary metabolites from white-rot fungi Source: Frontiers in Chemistry / PMC URL: [5]

  • Title: Biochemical constituents of a wild strain of Schizophyllum commune isolated from Achanakmar-Amarkantak Biosphere Reserve (ABR), India Source: PubMed / NIH URL: [1]

  • Title: Control of Anthracnose and Gray Mold in Pepper Plants Using Culture Extract of White-Rot Fungus and Active Compound Schizostatin Source: Taylor & Francis / PMC URL: [3]

  • Title: Bioactivity-Guided Extraction and Identification of Antibacterial Compound from Marine Actinomycetes Strains Isolated from Costa Source: Asian Journal of Pharmaceutics URL: [2]

  • Title: (3S,8aS)-3-(hydroxymethyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione Source: PubChem / NIH URL: [4]

Sources

Technical Notes & Optimization

Troubleshooting

Strategies to improve the yield of 3-Methyl-octahydropyrrolo[1,2-a]piperazine synthesis

Welcome to the Application Support Center. This portal is designed for researchers and medicinal chemists optimizing the synthesis of the 3-methyl-octahydropyrrolo[1,2-a]piperazine scaffold (also referred to in literatur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This portal is designed for researchers and medicinal chemists optimizing the synthesis of the 3-methyl-octahydropyrrolo[1,2-a]piperazine scaffold (also referred to in literature as the octahydropyrrolo[1,2-a]pyrazine scaffold). This bicyclic system is a privileged chiral building block frequently utilized in the development of biologically active compounds, including apoptosis protein (IAP) antagonists[1] and novel antimicrobial agents[2].

Below, you will find our mechanistic troubleshooting guides, quantitative optimization data, and a fully self-validating standard operating procedure (SOP) for the diketopiperazine (DKP) reduction pathway.

Synthetic Pathway Visualization

The most scalable route to this scaffold involves the coupling of a proline derivative with an alanine derivative, followed by cyclization to a diketopiperazine (1,4-dione) intermediate, and a final exhaustive reduction[1].

G N1 Proline + Alanine Derivatives N2 Linear Dipeptide N1->N2 Coupling (HATU / DIPEA) N3 3-Methyl-DKP (1,4-dione) N2->N3 Deprotection & Cyclization N4 3-Methyl-octahydropyrrolo [1,2-a]piperazine N3->N4 Reduction (LiAlH4 or BH3)

Figure 1: Synthetic workflow for 3-Methyl-octahydropyrrolo[1,2-a]piperazine via DKP reduction.

Troubleshooting Guides & FAQs

Q: My yield drops significantly during the reduction of 3-methyl-octahydropyrrolo[1,2-a]piperazine-1,4-dione. How can I recover more product? A: The target molecule is a highly polar, water-soluble diamine. When using Lithium Aluminum Hydride ( LiAlH4​ ) to reduce the two amide groups of the DKP scaffold[1], the product routinely chelates with or gets trapped inside the gelatinous aluminum hydroxide salts during a standard aqueous quench. Causality & Solution: To prevent product sequestration, you must use the Fieser Quench Method . For every n grams of LiAlH4​ used, sequentially add n mL of H2​O , n mL of 15% NaOH(aq)​ , and 3n mL of H2​O . This specific sequence forces the aluminum salts to precipitate as a granular, easily filterable white solid (lithium aluminate), freeing the polar piperazine into the organic phase.

Q: I am observing epimerization at the C3 (methyl) position in my final product. How do I maintain stereochemical integrity? A: Epimerization almost exclusively occurs during the cyclization of the linear dipeptide to the 3-methyl-DKP intermediate[2]. Prolonged exposure to strong bases or excessive thermal stress (e.g., refluxing in toluene) causes deprotonation at the highly acidic α -chiral center of the alanine moiety. Causality & Solution: Shift from thermodynamic to kinetic cyclization conditions. After removing the Boc-protecting group with TFA, neutralize the intermediate with a mild base like N -methylmorpholine (NMM) in a polar protic solvent (like 2-butanol) at a moderate 60°C. This lowers the activation energy for intramolecular nucleophilic attack while keeping the medium insufficiently basic to abstract the α -proton.

Q: The initial coupling between proline and alanine is stalling at 60% conversion. What is the optimal coupling strategy? A: The secondary amine of proline is sterically hindered, making standard carbodiimide coupling (EDC/HOBt) sluggish, which allows side reactions (like N -acylurea formation) to compete. Causality & Solution: Switch to the uronium-based coupling reagent HATU. The 7-azabenzotriazole leaving group generated by HATU is highly reactive and specifically accelerates the acylation of hindered secondary amines. Maintain a high reaction concentration ( ≥0.5 M ) to favor intermolecular dipeptide formation.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the yield/stereoretention of the octahydropyrrolo[1,2-a]piperazine scaffold.

Synthesis StepVariable TestedReagents / ConditionsIsolated Yield (%)Enantiomeric Excess (ee)
1. Coupling Coupling AgentEDC·HCl / HOBt / DIPEA68%>98%
1. Coupling Coupling AgentHATU / DIPEA94% >98%
2. Cyclization Solvent & TempToluene, Et 3​ N, 110°C62%81% (Epimerization)
2. Cyclization Solvent & Temp2-Butanol, NMM, 60°C89% >98%
3. Reduction Quench Method LiAlH4​ (Standard H2​O Quench)41%N/A
3. Reduction Quench Method LiAlH4​ (Fieser Quench)93% N/A
3. Reduction Reagent Alt. BH3​⋅THF (MeOH/HCl Quench)86%N/A

Self-Validating Experimental Protocol

This step-by-step SOP is optimized for the synthesis of (3S, 8aS)-3-methyl-octahydropyrrolo[1,2-a]piperazine.

Step 1: Dipeptide Coupling
  • Reaction: Dissolve 1.0 eq of N -Boc-L-Proline and 1.05 eq of L-Alanine methyl ester hydrochloride in anhydrous CH2​Cl2​ (0.5 M concentration).

  • Activation: Cool to 0°C. Add 3.0 eq of DIPEA, followed by 1.1 eq of HATU. Stir for 15 minutes at 0°C, then warm to room temperature for 4 hours.

  • Validation Check: Monitor via LC-MS. The mass of the intermediate should be [M+H]+=301.1 .

  • Workup: Wash the organic layer sequentially with 1M HCl , saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate.

Step 2: DKP Cyclization
  • Deprotection: Treat the crude dipeptide with 20% TFA in CH2​Cl2​ for 2 hours at room temperature. Concentrate to absolute dryness under reduced pressure to remove all TFA.

  • Cyclization: Dissolve the resulting TFA salt in 2-butanol (0.2 M). Add 3.0 eq of N -methylmorpholine (NMM). Heat the mixture to 60°C for 12 hours.

  • Validation Check: Spot on TLC (Ninhydrin stain). The primary amine precursor will stain purple/red, whereas the fully cyclized DKP (3-methyl-octahydropyrrolo[1,2-a]piperazine-1,4-dione) will not stain with ninhydrin but will be visible under shortwave UV (if derivatized) or via LC-MS ( [M+H]+=169.1 )[2].

  • Workup: Evaporate the solvent, resuspend in ethyl acetate, filter through a short silica plug to remove NMM salts, and concentrate.

Step 3: Exhaustive Reduction
  • Reaction: Suspend 3.0 eq of LiAlH4​ in anhydrous THF (0.3 M) at 0°C under an argon atmosphere. Caution: Highly exothermic.

  • Addition: Dissolve the DKP (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the LiAlH4​ suspension.

  • Reflux: Heat the reaction to reflux (65°C) for 16 hours to ensure both amides are fully reduced[1].

  • Fieser Quench (Critical): Cool the reaction to 0°C. For every 1.0 g of LiAlH4​ used, carefully add exactly 1.0 mL of H2​O dropwise, followed by 1.0 mL of 15% aqueous NaOH , and finally 3.0 mL of H2​O . Stir vigorously for 30 minutes until a white granular precipitate forms.

  • Validation Check: Filter an aliquot, concentrate, and check by 1H NMR. The disappearance of amide carbonyl peaks ( ∼168 ppm ) in the 13C NMR confirms complete reduction[3].

  • Isolation: Filter the entire mixture through a pad of Celite, wash the filter cake thoroughly with hot THF and ethyl acetate, and concentrate the filtrate in vacuo to yield the target 3-methyl-octahydropyrrolo[1,2-a]piperazine as a pale yellow oil.

References

  • Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic ACS Publications URL:[Link]

  • Silicon amine reagents for the photocatalytic synthesis of piperazines from aldehydes and ketones DOI.org (Chemical Science) URL:[Link]

  • Biostimulation of Bacteria in Liquid Culture for Identification of New Antimicrobial Compounds PMC / MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Matrix Effects for 3-Methyl-octahydropyrrolo[1,2-a]piperazine Bioanalysis

Welcome to the technical support guide for the bioanalysis of 3-Methyl-octahydropyrrolo[1,2-a]piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate and mitigate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the bioanalysis of 3-Methyl-octahydropyrrolo[1,2-a]piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate and mitigate the common yet critical challenge of matrix effects in LC-MS/MS assays. Given the polar and basic nature anticipated for this analyte, which is structurally related to piperazine, careful consideration of matrix effects is paramount for developing a robust and reliable quantitative method.[1][2]

This guide provides in-depth, troubleshooting-focused FAQs to address specific issues you may encounter during method development and validation.

Category 1: Identifying and Quantifying Matrix Effects

This first set of questions addresses the foundational steps: understanding, identifying, and accurately measuring the impact of the biological matrix on your analyte's signal.

Q1: What are matrix effects, and why are they a significant concern for a polar compound like 3-Methyl-octahydropyrrolo[1,2-a]piperazine?

Answer:

Matrix effects are the alteration (suppression or enhancement) of an analyte's ionization efficiency in a mass spectrometer due to the presence of co-eluting, undetected components from the biological sample (e.g., plasma, urine).[3][4] These effects are a major source of imprecision and inaccuracy in LC-MS/MS bioanalysis.[4]

For a compound like 3-Methyl-octahydropyrrolo[1,2-a]piperazine, the risk is elevated due to its expected properties:

  • Polarity & Basicity: Polar molecules often have limited retention on traditional reversed-phase (RP) columns. This can cause them to elute early in the chromatogram, in a region heavily populated by endogenous polar interferences like phospholipids and salts, which are notorious for causing ion suppression.[4][5][6]

  • Ionization Competition: In the electrospray ionization (ESI) source, the analyte must compete for charge with co-eluting matrix components. If these components are present at high concentrations or have a high affinity for charge, they can significantly reduce the number of analyte ions that are formed and detected, leading to a suppressed signal.[4]

Failure to address matrix effects can lead to erroneous pharmacokinetic data and compromise the integrity of a study. Regulatory bodies like the FDA and EMA (now harmonized under ICH) mandate the evaluation of matrix effects during method validation.[7][8][9][10]

Q2: I'm developing a method and need to assess matrix effects according to regulatory standards. What is the standard procedure?

Answer:

The accepted industry standard for quantitatively assessing matrix effects is the post-extraction spike method .[11] This procedure is outlined in the ICH M10 guideline on bioanalytical method validation.[8][10][12] The goal is to calculate the Matrix Factor (MF), which compares the analyte's peak response in the presence of matrix components to its response in a clean solution.

Here is a detailed protocol:

Experimental Protocol: Quantitative Assessment of Matrix Factor (MF)

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and Internal Standard (IS) at low and high concentrations into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Process blank biological matrix from at least six different sources.[13] After the final extraction step (e.g., after evaporation, before reconstitution), spike the extracted matrix with the analyte and IS to the same low and high concentrations as Set A.

    • Set C (Spiked Matrix): Spike the analyte and IS into the blank biological matrix before extraction to the same low and high concentrations. This set is used to evaluate recovery, not the matrix factor itself, but is typically prepared in the same experiment.

  • Analyze and Calculate:

    • Inject and analyze all samples from Sets A and B via LC-MS/MS.

    • Calculate the Matrix Factor (MF) using the following formula for each concentration and each matrix source:

      • MF = (Peak Area in Presence of Matrix [Set B]) / (Mean Peak Area in Neat Solution [Set A])

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Incorporate the Internal Standard (IS):

    • To evaluate how well the IS compensates for variability, calculate the IS-normalized Matrix Factor:

      • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A)

  • Assess Regulatory Acceptance:

    • The key metric is the coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources.

    • According to ICH M10 guidelines, the %CV should be ≤15%.[8][14]

Data Presentation: Matrix Effect Acceptance Criteria

ParameterCalculationAcceptance Criteria (ICH M10)
Matrix Factor (MF) Peak Area [Set B] / Peak Area [Set A]Provides a quantitative measure of suppression/enhancement.
IS-Normalized MF (Analyte/IS Ratio [Set B]) / (Analyte/IS Ratio [Set A])Evaluates the ability of the IS to track and correct for matrix effects.
Precision (%CV) (StDev of IS-Normalized MF / Mean IS-Normalized MF) * 100≤15% from at least 6 different matrix sources.
Q3: My data shows high variability and poor accuracy, but I'm not sure if it's a matrix effect. How can I visually confirm where ion suppression is occurring in my chromatogram?

Answer:

The most effective way to visualize regions of ion suppression or enhancement is by using the post-column infusion (PCI) technique .[11][15][16] This qualitative experiment provides a clear profile of where matrix components are interfering with ionization across the entire chromatographic run.

Workflow: Post-Column Infusion Experiment

  • Setup:

    • Prepare a solution of your analyte (or a related compound if the analyte is scarce) in the mobile phase at a concentration that gives a stable, mid-level signal.

    • Using a T-connector, infuse this solution at a low, constant flow rate (e.g., 10-20 µL/min) into the mobile phase stream after the analytical column but before the mass spectrometer inlet.[11]

  • Execution:

    • Begin the infusion and allow the MS signal to stabilize. You should see a constant, elevated baseline for your analyte's MRM transition.

    • Inject a blank, extracted matrix sample (prepared using your current sample preparation method).

  • Interpretation:

    • Monitor the analyte's signal throughout the chromatographic run.

    • Dips in the baseline indicate regions of ion suppression where matrix components are eluting.

    • Peaks or rises in the baseline indicate regions of ion enhancement.

This "suppression profile" allows you to see if your analyte's retention time coincides with a zone of significant matrix interference. If it does, you have confirmed a matrix effect problem.

cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump & Autosampler Column Analytical Column LC_Pump->Column T_Connector T-Connector Column->T_Connector Eluent + Separated Matrix Syringe_Pump Syringe Pump (Analyte Solution) Syringe_Pump->T_Connector Constant Flow MS Mass Spectrometer T_Connector->MS Combined Flow caption Post-Column Infusion (PCI) Experimental Setup.

Caption: Post-Column Infusion (PCI) Experimental Setup.

Category 2: Sample Preparation Strategies to Mitigate Matrix Effects

If you have confirmed a significant matrix effect, the most effective solution is often to improve your sample preparation method.

Q4: My initial method using simple protein precipitation (PPT) with acetonitrile resulted in a Matrix Factor of 0.4 (%CV > 20%). What should I do next?

Answer:

A matrix factor of 0.4 indicates 60% ion suppression, and a CV > 20% confirms that this effect is highly variable and unacceptable. Protein precipitation is a fast but non-selective sample preparation technique that fails to remove phospholipids, a primary cause of matrix effects in plasma.[5][17]

Your next steps should focus on more selective cleanup techniques. The choice depends on the required sensitivity and the specific nature of the interferences.

Start High Matrix Effect Observed with Protein Precipitation Decision1 Is the required LLOQ very low? Start->Decision1 Dilution Try 'Dilute-and-Shoot' Decision1->Dilution No Decision2 Is the analyte sufficiently hydrophobic/lipophilic for LLE? Decision1->Decision2 Yes LLE Implement Liquid-Liquid Extraction (LLE) End Re-evaluate Matrix Effect LLE->End SPE Implement Solid-Phase Extraction (SPE) SPE_Type Select SPE Sorbent SPE->SPE_Type Dilution->End Decision2->LLE Yes Decision2->SPE No RP_SPE Reversed-Phase (C18) (If analyte has sufficient hydrophobicity) SPE_Type->RP_SPE MCX_SPE Mixed-Mode Cation Exchange (MCX) (Ideal for basic compounds) SPE_Type->MCX_SPE HILIC_SPE HILIC SPE (For very polar compounds) SPE_Type->HILIC_SPE RP_SPE->End MCX_SPE->End HILIC_SPE->End caption Decision tree for selecting an improved sample prep method.

Caption: Decision tree for selecting an improved sample prep method.

Q5: Which Solid-Phase Extraction (SPE) sorbent is best suited for 3-Methyl-octahydropyrrolo[1,2-a]piperazine?

Answer:

Given the anticipated polar and basic nature of the analyte, a Mixed-Mode Cation Exchange (MCX) SPE sorbent is the most logical and powerful choice.[5][6]

  • Mechanism: MCX sorbents contain both reversed-phase (e.g., C8 or C18) and strong cation exchange (e.g., sulfonic acid) functional groups.[6] This dual chemistry allows for a highly selective extraction.

  • Why it works: You can use a multi-step elution process to selectively remove different classes of interferences. For example, phospholipids, which are a major source of matrix effects, can be effectively washed away before eluting the target analyte.[5][6][18]

Experimental Protocol: Generic MCX SPE Method

  • Condition: Condition the MCX cartridge with methanol, followed by equilibration with an acidic buffer (e.g., 2% formic acid in water).

  • Load: Load the pre-treated sample (e.g., plasma diluted with acidic buffer). The analyte will bind via both ion exchange and reversed-phase mechanisms.

  • Wash 1 (Polar Interferences): Wash with the acidic buffer to remove salts and other highly polar interferences.

  • Wash 2 (Non-polar Interferences): Wash with an organic solvent like methanol. This step is crucial for removing retained non-polar interferences like phospholipids, while the analyte remains bound by the strong cation exchange interaction.[5][6]

  • Elute: Elute the analyte using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The high pH neutralizes the analyte's positive charge, disrupting the ion-exchange retention and allowing it to elute.

Specialized phospholipid removal plates (e.g., HybridSPE) are also highly effective and work by combining protein precipitation with a selective filtration step that traps phospholipids.[17][19]

Category 3: Chromatographic and Mass Spectrometric Optimization

Sometimes, sample preparation alone isn't enough. Fine-tuning your LC and MS parameters can provide the final degree of separation needed to resolve your analyte from interfering matrix components.

Q6: Even after SPE, I see some ion suppression. How can I optimize my LC method to further reduce matrix effects?

Answer:

If matrix effects persist, your goal is to chromatographically separate the analyte from the interfering components identified in your PCI experiment. For a polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase (RP) chromatography.[20][21][22]

  • How HILIC Works: HILIC uses a polar stationary phase (like bare silica or amide-bonded silica) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[20] Polar analytes are retained longer, while non-polar components like phospholipids pass through quickly with the solvent front.

  • Benefits for this Analyte:

    • Improved Retention: Provides good retention for polar compounds that are poorly retained in RP.[23]

    • Separation from Phospholipids: Elutes the analyte far away from the early-eluting phospholipids, moving it out of the main suppression zone.

    • Enhanced MS Sensitivity: The high organic content of the mobile phase promotes more efficient desolvation and ionization in the ESI source, often leading to a significant sensitivity gain.[22]

A structured method development approach for HILIC is recommended, carefully evaluating different columns and mobile phase pH to achieve optimal separation and peak shape.[23]

Q7: How critical is a stable isotope-labeled internal standard (SIL-IS) for mitigating matrix effects?

Answer:

A SIL-IS is the gold standard for quantitative bioanalysis and is the most effective tool for compensating for matrix effects.[24][25][26]

  • Why it's effective: A SIL-IS (e.g., containing ¹³C or ¹⁵N) is chemically identical to the analyte. Therefore, it has the same extraction recovery, chromatographic retention time, and ionization efficiency.[26] If the analyte signal is suppressed by 30% in a given sample, the SIL-IS signal will also be suppressed by 30%. The analyte/IS peak area ratio, which is used for quantification, remains constant and accurate.[27][28]

  • Structural Analogs vs. SIL-IS: While a structural analog can be used if a SIL-IS is unavailable, it is not ideal.[25][29] It may have a different retention time and respond differently to matrix interferences, leading to incomplete correction and biased results.[24][25]

While obtaining a custom-synthesized SIL-IS can be an investment, it provides the highest level of data integrity and is strongly preferred by regulatory agencies for ensuring the reliability of bioanalytical data.[24][25]

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • Vries, R. de, et al. (1999). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of Chromatography B: Biomedical Sciences and Applications, 730(2), 219-229. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Waters Corporation. (n.d.). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. [Link]

  • Waters Corporation. (2014). Comparison of SPE Protocols for Phospholipid Removal in Basic Analyte Bioanalytical Quantitation. [Link]

  • MilliporeSigma. (2022). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Chromatography Online. [Link]

  • Sannova. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. [Link]

  • Diduco. (n.d.). Technique: HILIC. [Link]

  • Bioanalysis. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • PharmiWeb.com. (2025). Internal Standards for Protein Quantification by LC-MS/MS. [Link]

  • Arrivault, S., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6342-6350. [Link]

  • BioAgilytix. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Bioanalysis Zone. (n.d.). HybridSPE®-Phospholipid Technology. [Link]

  • van de Merbel, N. C., et al. (2020). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 31(1), 107-115. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link]

  • Hendrickx, S., Adams, E., & Cabooter, D. (2015). Recent advances in the application of hydrophilic interaction chromatography for the analysis of biological matrices. Bioanalysis, 7(22), 2927-2945. [Link]

  • World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link]

  • Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]

  • González-Antuña, A., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Metabolites, 12(5), 389. [Link]

  • ResearchGate. (n.d.). Use of post-column infusion for assessment of matrix effects. [Link]

  • Chromatography Online. (2022). A Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications. [Link]

  • Utrecht University. (2025). Matrix effect evaluation using multi-component post-column infusion in untargeted hydrophilic interaction liquid chromatography-mass spectrometry plasma metabolomics. [Link]

  • ACS Publications. (2024). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-octahydropyrrolo(1,2-a)piperazine-1,4-dione. PubChem Compound Database. [Link]

  • Rocchi, S., & Maso, S. Del. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 26(23), 7173. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • LCGC. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

  • National Center for Biotechnology Information. (n.d.). (3S,8aS)-3-(hydroxymethyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione. PubChem Compound Database. [Link]

  • Center for Advancement of Phytochemicals in Supported Agriculture. (n.d.). 3-Methyl-octahydropyrrolo(1,2-a)piperazine-1,4-dione. [Link]

  • Cheméo. (n.d.). Piperazine. [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]

Sources

Troubleshooting

Troubleshooting low bioactivity of synthetic 3-Methyl-octahydropyrrolo[1,2-a]piperazine batches

Welcome to the technical support resource for researchers working with synthetic 3-Methyl-octahydropyrrolo[1,2-a]piperazine. This guide is designed to help you troubleshoot and resolve common issues related to low or inc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers working with synthetic 3-Methyl-octahydropyrrolo[1,2-a]piperazine. This guide is designed to help you troubleshoot and resolve common issues related to low or inconsistent bioactivity observed in your experimental batches. As scientists, we understand that unexpected results can be a significant roadblock. This document provides a structured, cause-and-effect approach to identifying and solving potential problems, ensuring the integrity and reproducibility of your research.

Troubleshooting Workflow: A Systematic Approach

Before diving into specific FAQs, it's helpful to visualize the overall troubleshooting process. The following workflow outlines a logical progression from initial purity checks to more complex stereochemical and assay-specific investigations.

TroubleshootingWorkflow start Low Bioactivity Observed in Synthetic Batch purity_check Step 1: Verify Compound Identity & Purity (>95% by HPLC/LC-MS) start->purity_check nmr_ms Confirm Structure: ¹H NMR, ¹³C NMR, HRMS purity_check->nmr_ms Identity hplc Assess Purity: RP-HPLC with UV/ELSD purity_check->hplc Purity purity_ok Purity & Structure Confirmed? nmr_ms->purity_ok hplc->purity_ok stereochem_check Step 2: Investigate Stereochemistry purity_ok->stereochem_check Yes repurify Action: Re-purify Batch (Column Chromatography, Recrystallization) purity_ok->repurify No chiral_hplc Determine Enantiomeric Excess (e.e.) or Diastereomeric Ratio (d.r.) via Chiral HPLC stereochem_check->chiral_hplc stereochem_ok Correct Isomer Present? chiral_hplc->stereochem_ok handling_check Step 3: Review Compound Handling & Stability stereochem_ok->handling_check Yes resynthesize Action: Re-synthesize Compound with Stereocontrol stereochem_ok->resynthesize No storage Check Storage Conditions: - Temperature (-20°C preferred) - Light exposure - Atmosphere (Inert gas?) handling_check->storage solubility Assess Solubility & Stability in Assay Buffer handling_check->solubility handling_ok Handling & Stability OK? storage->handling_ok solubility->handling_ok assay_check Step 4: Troubleshoot Bioassay Parameters handling_ok->assay_check Yes retest_handling Action: Re-weigh & Re-dissolve Fresh Aliquot handling_ok->retest_handling No solvent_effects Evaluate Final DMSO/Solvent Concentration in Assay assay_check->solvent_effects compound_precipitation Check for Compound Precipitation in Media assay_check->compound_precipitation optimize_assay Action: Optimize Assay (e.g., lower solvent %, add surfactant) solvent_effects->optimize_assay compound_precipitation->optimize_assay repurify->purity_check retest_handling->handling_check

Caption: Systematic workflow for troubleshooting low bioactivity.

Part 1: Compound Purity and Identity

The most fundamental cause of low bioactivity is often the simplest: the compound in the vial is not what you think it is, or it is contaminated with substances that interfere with the assay. Heterocyclic compounds, which form the backbone of many modern pharmaceuticals, can present unique challenges during synthesis that lead to impurities.[1][2]

Q1: My latest batch of 3-Methyl-octahydropyrrolo[1,2-a]piperazine shows significantly lower activity than a previous batch. What is the first thing I should check?

A: The first and most critical step is to re-verify the identity and purity of your new batch. Do not assume that a successful synthesis protocol will yield identical results every time.

  • Causality: Minor fluctuations in reaction conditions (temperature, stirring, reagent quality) can lead to the formation of side products or incomplete reactions. These impurities can negatively impact your results by having no activity (diluting your active compound), inhibiting your target through a different mechanism, or by causing cell toxicity.[3]

  • Action Plan:

    • Structural Verification: Obtain a high-resolution mass spectrometry (HRMS) result to confirm the molecular weight. Run ¹H and ¹³C NMR and compare the spectra meticulously against your reference data.

    • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis, ELSD, or CAD) to determine the purity. For drug development, a purity level of >95% is standard.

Q2: My NMR spectrum looks correct, but the HPLC shows multiple peaks. What could these impurities be?

A: Even with a "clean" NMR, HPLC can reveal non-proton-containing impurities or isomers that are difficult to resolve by NMR alone. For a piperazine-based structure, common impurities can arise from the synthetic route.[][5]

  • Causality: Impurities in piperazine synthesis can include unreacted starting materials, reagents, or by-products from side reactions.[3] Residual solvents from the purification process can also remain and may impact the stability or solubility of your compound.[6][7]

  • Action Plan: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to get the mass of the impurity peaks. This will provide crucial clues to their identity.

Table 1: Potential Impurities in the Synthesis of 3-Methyl-octahydropyrrolo[1,2-a]piperazine and their Potential Impact

Potential ImpurityLikely SourcePotential Impact on Bioactivity
Unreacted Starting MaterialsIncomplete reactionDilutes the active compound; may have off-target effects.
N-OxidesAir exposure of the piperazine nitrogensAltered polarity, solubility, and receptor binding affinity.
Positional IsomersNon-selective reactions during synthesisMay have significantly lower or no bioactivity, competing with the active isomer.[8]
Residual Catalysts (e.g., Palladium)Incomplete removal after cross-coupling stepsCan interfere with assays, cause cell toxicity, or lead to false-positive results.[9]
Residual Solvents (e.g., DCM, Acetonitrile)Incomplete drying/lyophilizationCan affect compound stability, solubility, and even directly impact cell health in assays.[6][10]

Part 2: The Critical Role of Stereochemistry

For most biological targets, such as enzymes and receptors, the three-dimensional arrangement of a molecule is paramount for binding and activity. Molecules with the same chemical formula but different spatial arrangements are called stereoisomers, and they can have drastically different biological effects.[11]

Q3: My compound has the correct mass and a clean NMR, and purity is >98%. Why could the bioactivity still be low?

A: The issue is very likely stereochemistry. 3-Methyl-octahydropyrrolo[1,2-a]piperazine has multiple chiral centers. If your synthesis is not stereospecific, you will produce a mixture of stereoisomers (enantiomers and/or diastereomers). It is common for only one specific isomer to be highly active, while the others are significantly less active or completely inactive.

  • Causality: A biological target's binding pocket is itself chiral. Like a hand in a glove, only the stereoisomer with the correct 3D shape will fit and engage in the necessary molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) to elicit a biological response.[8][11] The presence of inactive isomers effectively lowers the concentration of your active compound.

Stereoisomerism cluster_receptor Receptor Binding Pocket (Chiral) receptor Binding Site active_isomer Active Isomer (S,S) active_isomer->receptor High Affinity Binding (Correct Fit) inactive_isomer Inactive Isomer (R,R) inactive_isomer->receptor No/Low Affinity Binding (Incorrect Fit)

Caption: Only the correctly shaped stereoisomer binds effectively.

  • Action Plan:

    • Determine Stereochemical Purity: Use a chiral HPLC method to separate and quantify the different stereoisomers in your batch. This will give you the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.).

    • Isolate Isomers: If you have a mix, perform chiral separation (e.g., via preparative chiral HPLC) to isolate the individual isomers.

    • Test Pure Isomers: Test the purified isomers individually in your bioassay to determine which one is responsible for the desired activity.

Part 3: Compound Handling, Storage, and Stability

Synthetic compounds are not always indefinitely stable. Improper handling or storage can lead to degradation, rendering a previously active batch useless.

Q4: My compound, which was previously active, has lost activity over time. What happened?

A: This strongly suggests a stability issue. The chemical structure of your compound may have degraded.

  • Causality: Heterocyclic compounds, especially those with amine functionalities like piperazine, can be susceptible to oxidation or hydrolysis.[12][13] Factors that accelerate degradation include:

    • Moisture: Storing lyophilized powder improperly can allow it to absorb moisture, which can facilitate degradation.[14]

    • Atmosphere: Exposure to oxygen in the air can lead to the formation of N-oxides.

    • Light: Many organic molecules are light-sensitive.

    • pH: When dissolved in buffer, the pH of the solution can affect stability.

  • Action Plan:

    • Storage Protocol: For long-term storage, lyophilized powder should be kept at -20°C or -80°C in a sealed container, protected from light.[13] Before opening, always allow the container to equilibrate to room temperature to prevent condensation.[14]

    • Solution Stability: Prepare fresh stock solutions for your experiments. Avoid repeated freeze-thaw cycles by aliquoting your stock solution after the initial preparation.[13]

    • Re-analysis: Re-run purity analysis (HPLC) on the old batch to check for the appearance of new degradation peaks.

Part 4: Assay-Specific Issues

Sometimes, the compound is pure, stereochemically correct, and stable, but still shows low activity due to its behavior under the specific conditions of the biological assay.

Q5: My compound is confirmed to be high-quality, but the dose-response curve is weak and not reproducible. What could be wrong with my assay?

A: The most common issue in this scenario is poor solubility or precipitation of the compound in the aqueous assay buffer.

  • Causality: Most synthetic small molecules are dissolved in a solvent like DMSO to create a high-concentration stock solution. When this stock is diluted into your aqueous assay media, the compound's concentration may exceed its solubility limit, causing it to precipitate out. This drastically reduces the actual concentration of the compound available to interact with the biological target, leading to artificially low bioactivity. Residual solvents from synthesis can also affect physicochemical properties like dissolution rates.[6][10]

  • Action Plan:

    • Visual Inspection: After adding your compound to the assay plate, visually inspect the wells (sometimes under a microscope) for any signs of precipitation (cloudiness, crystals).

    • Reduce Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the assay is as low as possible, typically ≤0.5%, as high concentrations can be toxic to cells or interfere with enzyme activity.

    • Solubility Enhancement: If solubility is a persistent issue, you may need to modify the assay buffer (if possible) by adding a small amount of a biocompatible surfactant or by exploring formulation strategies.[15]

    • Check for Interference: Some compounds can interfere with assay readouts (e.g., auto-fluorescence in a fluorescence-based assay). Always run proper controls, including the compound in the assay media without the biological target, to check for such artifacts.

Table 2: Recommended Analytical Techniques for Quality Control

TechniquePrimary PurposeKey Information Provided
¹H and ¹³C NMR Structural ConfirmationConfirms the chemical structure and connectivity of the molecule.
HRMS Identity ConfirmationProvides the exact mass, confirming the elemental composition.
RP-HPLC Purity AssessmentQuantifies the purity of the compound and separates it from impurities.[16]
LC-MS Impurity IdentificationSeparates impurities and provides their mass-to-charge ratio for identification.[17]
Chiral HPLC Stereochemical AnalysisSeparates and quantifies enantiomers or diastereomers to determine stereochemical purity.[18]
Headspace GC-MS Residual Solvent AnalysisIdentifies and quantifies volatile organic solvents remaining from synthesis.[10][19]

References

  • A Study Of Synthesis Of Bioactive Heterocycles. IJNRD.org. Available at: [Link]

  • Handling and Storage of Synthetic Peptides. tirzepatyd.store. Available at: [Link]

  • Handling and Storage of Synthetic Peptides. NovoPro Bioscience Inc. Available at: [Link]

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  • (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. Available at: [Link]

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  • Piperazine-impurities. Pharmaffiliates. Available at: [Link]

  • Synthesis of 8a-Chlorotetrahydropyrrolo[1,2-H]pyrazine-1,6,7-(2H)-triones from 3-Methylidenepiperazin-2-ones and Oxalyl Chloride. permstaterepo.ru. Available at: [Link]

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  • Emerging Heterocycles as Bioactive Compounds. Frontiers Research Topic. Available at: [Link]

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  • Phytochemicals and bioactive constituents in food packaging - A systematic review. PMC. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available at: [Link]

  • Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl). ResearchGate. Available at: [Link]

  • Understanding the Impact of Residual Solvents in Pharmaceutical Products and Their Safety Implications. Tenger Chemical. Available at: [Link]

  • Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. ACS Publications. Available at: [Link]

  • Small molecule machine learning: All models are wrong, some may not even be useful. nature.com. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. ntu.edu.iq. Available at: [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. Available at: [Link]

  • Analytical Methods for Piperazine Detection. Scribd. Available at: [Link]

  • A survey of across-target bioactivity results of small molecules in PubChem. PMC. Available at: [Link]

  • Effects of Stereoisomers on Drug Activity. lupinepublishers.com. Available at: [Link]

  • The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... ResearchGate. Available at: [Link]

  • Nuisance small molecules under a machine-learning lens. RSC Publishing. Available at: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ijrrjournal.com. Available at: [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ACS Publications. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Available at: [Link]

  • Guide to Residual Solvents Analysis - Methods & Best Practices. Eurofins Scientific. Available at: [Link]

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

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